molecular formula C10H19NO2 B1314653 Ethyl 2-(1-methylpiperidin-4-yl)acetate CAS No. 67686-05-9

Ethyl 2-(1-methylpiperidin-4-yl)acetate

Cat. No.: B1314653
CAS No.: 67686-05-9
M. Wt: 185.26 g/mol
InChI Key: ZUFWZYDSNSUYDS-UHFFFAOYSA-N
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Description

Ethyl 2-(1-methylpiperidin-4-yl)acetate is a useful research compound. Its molecular formula is C10H19NO2 and its molecular weight is 185.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(1-methylpiperidin-4-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(1-methylpiperidin-4-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(1-methylpiperidin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-3-13-10(12)8-9-4-6-11(2)7-5-9/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFWZYDSNSUYDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40473734
Record name Ethyl (1-methylpiperidin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67686-05-9
Record name Ethyl (1-methylpiperidin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 2-(1-methylpiperidin-4-yl)acetate (CAS Number: 67686-05-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(1-methylpiperidin-4-yl)acetate is a pivotal chemical intermediate, recognized for its integral role in the synthesis of a range of pharmacologically active molecules. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, analytical characterization, and applications, with a particular focus on its significance in the development of synthetic opioids. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development, offering both theoretical insights and practical methodologies.

Introduction

Ethyl 2-(1-methylpiperidin-4-yl)acetate, with the CAS number 67686-05-9, is a substituted piperidine derivative. The piperidine ring is a prevalent scaffold in a vast array of pharmaceuticals due to its ability to interact with various biological targets. The presence of the N-methyl group and the ethyl acetate side chain at the 4-position makes this compound a versatile building block for introducing specific pharmacophores. Its primary significance lies in its utility as a precursor in the synthesis of potent analgesics, most notably as a key intermediate in the production of synthetic opioids such as remifentanil. Understanding the chemistry and handling of this compound is therefore crucial for chemists working on the development of new therapeutics in this class.

Physicochemical Properties

While specific experimental data for Ethyl 2-(1-methylpiperidin-4-yl)acetate is not extensively published, its properties can be reliably predicted based on its structure and data from analogous compounds.

PropertyPredicted Value
Molecular Formula C₁₀H₁₉NO₂
Molecular Weight 185.26 g/mol
Appearance Colorless to pale yellow liquid (predicted)
Boiling Point ~200-220 °C (estimated)
Density ~0.95-1.05 g/cm³ (estimated)
Solubility Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate). Limited solubility in water.

Synthesis of Ethyl 2-(1-methylpiperidin-4-yl)acetate

There are several plausible synthetic routes to obtain Ethyl 2-(1-methylpiperidin-4-yl)acetate. Two common and effective methods are detailed below.

Method 1: N-Methylation of Ethyl 2-(piperidin-4-yl)acetate

This approach involves the methylation of the secondary amine of the piperidine ring. The Eschweiler-Clarke reaction is a highly efficient method for this transformation.[1][2][3][4][5]

Reaction Scheme:

Eschweiler-Clarke Reaction start Ethyl 2-(piperidin-4-yl)acetate product Ethyl 2-(1-methylpiperidin-4-yl)acetate start->product Eschweiler-Clarke Reaction reagents Formaldehyde (CH₂O) Formic Acid (HCOOH)

A diagram illustrating the Eschweiler-Clarke reaction for the synthesis of Ethyl 2-(1-methylpiperidin-4-yl)acetate.

Experimental Protocol:

  • Reaction Setup: To a solution of Ethyl 2-(piperidin-4-yl)acetate (1 equivalent) in a suitable solvent such as water or ethanol, add an excess of aqueous formaldehyde (approximately 2.5-3 equivalents).

  • Addition of Reducing Agent: Slowly add an excess of formic acid (approximately 2.5-3 equivalents) to the reaction mixture. The addition may be exothermic, so cooling might be necessary to maintain a controlled temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for several hours (e.g., 4-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Basify the solution with a suitable base, such as sodium hydroxide or potassium carbonate, to a pH of 9-10.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure Ethyl 2-(1-methylpiperidin-4-yl)acetate.

Causality of Experimental Choices:

  • Excess Reagents: The use of excess formaldehyde and formic acid drives the reaction to completion, ensuring full methylation of the secondary amine.

  • Reflux Conditions: Heating the reaction provides the necessary activation energy for the formation of the iminium intermediate and the subsequent hydride transfer from formic acid.

  • Basic Work-up: Basification is crucial to neutralize the excess formic acid and to deprotonate the product, rendering it soluble in the organic extraction solvent.

Method 2: Fischer Esterification of 2-(1-methylpiperidin-4-yl)acetic acid

This route involves the esterification of the corresponding carboxylic acid. The Fischer esterification is a classic and reliable method for this purpose.[6][7][8][9][10]

Reaction Scheme:

Fischer Esterification start 2-(1-methylpiperidin-4-yl)acetic acid product Ethyl 2-(1-methylpiperidin-4-yl)acetate start->product Fischer Esterification reagents Ethanol (CH₃CH₂OH) Acid Catalyst (e.g., H₂SO₄)

A diagram illustrating the Fischer Esterification for the synthesis of Ethyl 2-(1-methylpiperidin-4-yl)acetate.

Experimental Protocol:

  • Reaction Setup: Dissolve 2-(1-methylpiperidin-4-yl)acetic acid (1 equivalent) in a large excess of absolute ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (typically 0.1-0.2 equivalents).

  • Reaction Conditions: Heat the mixture to reflux for several hours (e.g., 6-24 hours). The progress of the reaction can be monitored by TLC or by the disappearance of the starting carboxylic acid.

  • Work-up: After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.

  • Neutralization and Extraction: Dissolve the residue in water and neutralize the acid catalyst by the slow addition of a base like sodium bicarbonate solution until effervescence ceases. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The final product can be purified by vacuum distillation.

Causality of Experimental Choices:

  • Excess Alcohol: Using a large excess of ethanol serves as both the reactant and the solvent, shifting the equilibrium towards the formation of the ester product according to Le Chatelier's principle.

  • Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Reflux: Heating is necessary to overcome the activation energy of the reaction and to increase the reaction rate.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.12Quartet (q)2H-O-CH₂ -CH₃
~2.80Broad d2HPiperidine H₂ₑ, H₆ₑ
~2.25Singlet (s)3HN-CH₃
~2.18Doublet (d)2H-CH₂ -COOEt
~1.95Triplet of triplets (tt)2HPiperidine H₂ₐ, H₆ₐ
~1.70Multiplet (m)1HPiperidine H₄
~1.55Multiplet (m)2HPiperidine H₃ₑ, H₅ₑ
~1.30Multiplet (m)2HPiperidine H₃ₐ, H₅ₐ
~1.25Triplet (t)3H-O-CH₂-CH₃

Predicted ¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~173.0C =O (Ester)
~60.3-O-CH₂ -CH₃
~55.2Piperidine C ₂, C
~46.5N-CH₃
~41.0-CH₂ -COOEt
~34.5Piperidine C
~32.0Piperidine C ₃, C
~14.2-O-CH₂-CH₃
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~2940-2800StrongC-H stretching (alkane)
~1735StrongC=O stretching (ester)
~1180StrongC-O stretching (ester)
Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 185 would be expected. Common fragmentation patterns would likely involve the loss of the ethyl group (-CH₂CH₃, m/z 156), the ethoxy group (-OCH₂CH₃, m/z 140), and the entire ethyl acetate moiety.

Applications in Drug Development

Ethyl 2-(1-methylpiperidin-4-yl)acetate is a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs), particularly potent synthetic opioids. Its structure allows for the elaboration of more complex molecules that target the μ-opioid receptor.

Intermediate in the Synthesis of Remifentanil

Remifentanil is a potent, short-acting synthetic opioid analgesic. The synthesis of remifentanil often involves intermediates derived from piperidine structures. While multiple synthetic routes exist, the core structure of remifentanil contains a 4-substituted piperidine ring, and intermediates like Ethyl 2-(1-methylpiperidin-4-yl)acetate or its analogs are key starting points for building the final molecule.[11][12]

Remifentanil_Synthesis A Ethyl 2-(1-methylpiperidin-4-yl)acetate (or related precursor) B Series of Chemical Transformations A->B Key Intermediate C Remifentanil B->C Final Product

Simplified workflow illustrating the role of Ethyl 2-(1-methylpiperidin-4-yl)acetate as a key intermediate in the synthesis of Remifentanil.

The ethyl acetate group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other fragments, or the piperidine ring can be further functionalized to introduce the necessary substituents for opioid receptor binding.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for Ethyl 2-(1-methylpiperidin-4-yl)acetate (CAS 67686-05-9) is not widely available, general safety precautions for piperidine derivatives should be strictly followed.[13][14][15][16]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

  • In case of Contact:

    • Skin: Wash immediately with plenty of soap and water.

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move the person to fresh air and keep comfortable for breathing.

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

Ethyl 2-(1-methylpiperidin-4-yl)acetate is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of potent synthetic opioids. This guide has provided a detailed overview of its synthesis, predicted analytical characteristics, and its role in drug development. A thorough understanding of its chemistry and safe handling practices is essential for researchers and scientists working in this field. Further research to fully characterize its physicochemical and toxicological properties would be beneficial for its broader application.

References

  • Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
  • Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330.
  • Cope, A. C., & Burrows, W. D. (1966). Clarke-Eschweiler Cyclization. Scope and Mechanism. The Journal of Organic Chemistry, 31(9), 3099–3103.
  • Eschweiler-Clarke Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Eschweiler–Clarke reaction. (2023, October 26). In Wikipedia. [Link]

  • Eschweiler-Clarke Reaction. (n.d.). J&K Scientific LLC. Retrieved from [Link]

  • Eschweiler-Clarke Reaction. (n.d.). NROChemistry. Retrieved from [Link]

  • Ethyl (1-benzylpiperidin-4-yl)acetate. PubChem. (n.d.). Retrieved from [Link]

  • Synthetic opioids: a review and clinical update. (2022, December 10). Journal of Anesthesia. Retrieved from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]

  • Synthetic Routes from 1-(2-phenylethyl)-4-piperidinone (PPD) to Fentanyl; A Short Review. (2025, December 29). Tabari Biomedical Student Research Journal. Retrieved from [Link]

  • N-Methylpiperidine. PubChem. (n.d.). Retrieved from [Link]

  • Method for preparing 4-piperidyl piperidine. (2005, February 23). Google Patents.
  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH. Retrieved from [Link]

  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. (2016, December 27). YouTube. Retrieved from [Link]

  • Ethyl Acetate. NIST WebBook. (n.d.). Retrieved from [Link]

  • Piperidine: Human health tier II assessment. (2016, February 5). Australian Government Department of Health. Retrieved from [Link]

  • Synthesis, Chemical Characterization, and μ-Opioid Receptor Activity Assessment of the Emerging Group of “Nitazene” 2-Benzylbenzimidazole Synthetic Opioids. (n.d.). ResearchGate. Retrieved from [Link]

  • Piperidine. (2023, December 28). In Wikipedia. [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]

  • Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. (n.d.). ResearchGate. Retrieved from [Link]

  • Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemical Properties of 2-Methylpiperidine (CAS 109-05-7). (n.d.). Cheméo. Retrieved from [Link]

  • Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH & Co. KG. Retrieved from [Link]

  • mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]

  • Synthesis and characterization of 1,4-dihydrolutidine from formaldehyde, acetylacetone and plasma albumin. (n.d.). International Research Journal of Pharmacy. Retrieved from [Link]

  • Synthesis and pharmacological characterization of ethylenediamine synthetic opioids in human μ-opiate receptor. (2019, July 13). Semantic Scholar. Retrieved from [Link]

  • Experimental procedures, characterization data for all compounds and copies of NMR spectra. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). (n.d.). ResearchGate. Retrieved from [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

Sources

Technical Guide: Solubility and Stability of Ethyl 2-(1-methylpiperidin-4-yl)acetate

[1]

Executive Summary

Ethyl 2-(1-methylpiperidin-4-yl)acetate (CAS: 67686-05-9) is a functionalized piperidine derivative serving as a critical intermediate in the synthesis of pharmaceutical agents, particularly in the development of muscarinic antagonists and antihistamines.[1] Its utility hinges on the dual reactivity of its basic tertiary amine and electrophilic ester moiety .

This guide provides a rigorous technical analysis of its physicochemical behavior. Researchers must recognize that this compound acts as a "solubility switch," exhibiting drastic phase-preference changes based on pH.[1] Furthermore, its stability is kinetically limited by ester hydrolysis and thermodynamically susceptible to N-oxidation, necessitating strict cold-chain and inert-atmosphere handling.[1]

Physicochemical Baseline & Identity[1]

Understanding the molecular architecture is the first step in predicting behavior in solution.

PropertyDataSource/Context
CAS Number 67686-05-9Verified Identifier
Formula C₁₀H₁₉NO₂
Molecular Weight 185.26 g/mol
Physical State Liquid / Low-melting SolidAmbient conditions
pKa (Basic N) ~10.1 (Predicted)Based on N-methylpiperidine core
LogP (Neutral) ~1.6 – 1.9Moderate Lipophilicity
LogD (pH 7.4) ~ -0.5 to 0.0Ionized form dominates
Structural Insight

The molecule consists of a lipophilic piperidine ring substituted with a polar ester tail. The N-methyl group confers basicity, making the molecule highly sensitive to pH changes.

  • At pH < 8.0: The nitrogen is protonated (

    
    ). The molecule is cationic and highly water-soluble.
    
  • At pH > 11.0: The nitrogen is deprotonated. The molecule is neutral and partitions into organic solvents (DCM, Ethyl Acetate).

Solubility Dynamics: The "Amine Switch"

The solubility of Ethyl 2-(1-methylpiperidin-4-yl)acetate is not static; it is a dynamic function of the solvent system's proton availability.[1]

Aqueous Solubility Profile

The compound follows a sigmoidal solubility curve typical of basic drugs.

  • Acidic Media (0.1 N HCl, pH 1.2): High solubility (>50 mg/mL). The formation of the hydrochloride salt drives dissolution.

  • Neutral Media (Water, pH 7.0): Moderate to High solubility. The high pKa (~10.1) ensures the species remains >99.9% ionized (cationic) at neutral pH.

  • Basic Media (0.1 N NaOH, pH 12+): Low aqueous solubility (<1 mg/mL).[2] The neutral free base precipitates or oils out.

Organic Solvent Compatibility
  • Protophilic Solvents (Ethanol, Methanol): Soluble in all ratios.

  • Aprotic Polar (DMSO, DMF): Highly soluble (>100 mg/mL).

  • Non-polar (Hexane, Heptane): Soluble only as the free base . Salt forms will precipitate immediately.

Visualization: The pH-Solubility Switch

The following diagram illustrates the phase transfer logic required for extraction and purification.

SolubilitySwitchcluster_0Process ImplicationAcidicAcidic pH (< 8.0)Protonated Cation (R3NH+)NeutralpH ~ pKa (10.1)Equilibrium MixtureAcidic->NeutralAdd BaseAqueousPhaseAqueous Phase(High Solubility)Acidic->AqueousPhaseFavoredNeutral->AcidicAdd AcidBasicBasic pH (> 11.0)Neutral Free BaseNeutral->BasicAdd BaseBasic->NeutralAdd AcidOrganicPhaseOrganic Phase(DCM/EtOAc Extraction)Basic->OrganicPhaseFavored

Figure 1: The pH-dependent phase preference mechanism.[1] Manipulation of pH allows for selective extraction of the compound from impurities.

Stability & Degradation Mechanisms[4]

Stability is the primary concern for this compound due to two competing degradation pathways: Hydrolysis and Oxidation .

Ester Hydrolysis (The Kinetic Threat)

The ethyl ester linkage is susceptible to hydrolysis, converting the active intermediate into 2-(1-methylpiperidin-4-yl)acetic acid and ethanol.[1]

  • Base-Catalyzed: Rapid. Even mild bases (carbonate) in aqueous solution can trigger saponification over time.

  • Acid-Catalyzed: Slower but significant at elevated temperatures.[1]

  • Autocatalytic: If stored wet, the hydrolysis generates carboxylic acid, lowering the local pH and potentially accelerating further degradation (though less severe than base catalysis).

N-Oxidation (The Thermodynamic Threat)

The tertiary amine is electron-rich and prone to oxidation by atmospheric oxygen or peroxides (often found in unstabilized ethers/THF).[1]

  • Product: N-oxide derivative.[1]

  • Trigger: Exposure to air, light, or peroxide-containing solvents.[1]

Visualization: Degradation Pathways

Degradationcluster_hydrolysisHydrolysis Pathway (Moisture/pH)cluster_oxidationOxidation Pathway (Air/Peroxides)CompoundEthyl 2-(1-methylpiperidin-4-yl)acetate(Active)Acid2-(1-methylpiperidin-4-yl)acetic acid(Impurity A)Compound->Acid+ H2O / OH- / H+EthanolEthanol(Byproduct)Compound->EthanolNOxideN-Oxide Derivative(Impurity B)Compound->NOxide+ O2 / Peroxides

Figure 2: Primary degradation pathways.[1] Hydrolysis is the dominant risk in aqueous formulations, while oxidation is the risk during dry storage.

Handling & Storage Protocols

To maintain purity >98%, strict adherence to the following protocols is required.

Storage Conditions (Cold Chain)
  • Temperature: Store at 2°C to 8°C (Refrigerated). Long-term storage should be at -20°C .[1]

  • Atmosphere: Store under Argon or Nitrogen . The compound is hygroscopic and air-sensitive.

  • Container: Amber glass vials with Teflon-lined caps to prevent light exposure and moisture ingress.[1]

Handling Precautions
  • Solvent Choice: Avoid using reagent-grade THF or Ethers unless they are freshly distilled or tested negative for peroxides.[1] Peroxides will rapidly oxidize the piperidine nitrogen.

  • Workup: When removing solvents, do not exceed 40°C in the water bath to prevent thermal degradation of the ester.

Experimental Protocols

Protocol A: Determination of Aqueous Solubility (Saturation Shake-Flask Method)

Use this protocol to validate solubility for formulation development.[1]

  • Preparation: Prepare buffer solutions at pH 1.2, 4.5, 6.8, and 10.0.

  • Saturation: Add excess Ethyl 2-(1-methylpiperidin-4-yl)acetate (approx. 50 mg) to 2 mL of each buffer in glass vials.

  • Equilibration: Cap and shake at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes. Filter supernatant through a 0.22 µm PVDF filter.

  • Quantification: Analyze filtrate via HPLC-UV (210 nm) against a standard curve.

    • Note: At pH 1.2, dilution will be necessary due to high solubility.

Protocol B: Forced Degradation Stress Testing

Use this to determine shelf-life and impurity profiles.[1]

Stress ConditionProcedureTarget Endpoint
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hours< 10% degradation
Base Hydrolysis 0.1 N NaOH, Ambient, 1 hourHigh Risk: Expect rapid hydrolysis
Oxidation 0.3% H₂O₂ solution, Ambient, 2 hoursN-Oxide formation
Thermal Solid state, 60°C, 7 daysDimerization/Polymerization check

References

  • National Center for Biotechnology Information . (2026). PubChem Compound Summary for CID 10400444, Ethyl 2-(1-benzylpiperidin-4-yl)acetate (Analog Reference). Retrieved February 2, 2026, from [Link][1]

  • ACD/Labs . (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved February 2, 2026, from [Link][1]

An In-Depth Technical Guide to the Safe Handling and Use of Ethyl 2-(1-methylpiperidin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and disposal of Ethyl 2-(1-methylpiperidin-4-yl)acetate (CAS No: 67686-05-9). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity in the laboratory.

Introduction and Chemical Profile

Ethyl 2-(1-methylpiperidin-4-yl)acetate is a heterocyclic building block increasingly utilized in medicinal chemistry and drug discovery as a key intermediate. Its structure, combining a reactive ester group with a basic N-methylpiperidine core, makes it a versatile synthon for the development of novel therapeutic agents. However, these same structural features necessitate a thorough understanding of its potential hazards to ensure safe handling.

Chemical and Physical Properties
PropertyValue (Estimated)Rationale/Analog Data Source
Molecular Formula C₁₀H₁₉NO₂[Source:[1]]()
Molecular Weight 185.26 g/mol [Source:[1]]()
Appearance Colorless to pale yellow liquidBased on analogs like N-methylpiperidine and other piperidine derivatives.
Boiling Point Not definitively known. Likely > 200 °C.Analog: Ethyl 4-piperidinecarboxylate has a boiling point of 204 °C.[2]
Flash Point Not definitively known. Likely combustible.Analog: Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate has a flash point of 127.8°C.[3]
Storage Temperature 2-8°C, sealed in a dry environment.[Source:[1]]()

Hazard Identification and Risk Assessment

The hazard profile of Ethyl 2-(1-methylpiperidin-4-yl)acetate is derived from both available GHS classifications for the compound itself and the known hazards of its core chemical moieties: the N-methylpiperidine ring and the ethyl acetate group.

GHS Hazard Classification

The following GHS hazard statements are associated with Ethyl 2-(1-methylpiperidin-4-yl)acetate[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

A "Warning" signal word is associated with this compound[1].

Deconstruction of Hazards: A Mechanistic Perspective

Understanding the hazards of the parent structures provides insight into the potential risks of the derivative.

  • N-Methylpiperidine Moiety: 1-Methylpiperidine is a flammable, corrosive, and toxic liquid whose vapors can form explosive mixtures with air[4][5]. It is readily absorbed through the skin and respiratory tract and is a known irritant to mucous membranes, skin, and the respiratory system[4]. The basicity of the tertiary amine in the piperidine ring is a primary contributor to its corrosive and irritant properties.

  • Ethyl Acetate Moiety: Ethyl acetate is a highly flammable liquid and vapor[6][7]. It is a known eye irritant and can cause drowsiness or dizziness upon inhalation at high concentrations[4][6][8]. The ester functional group itself is not typically associated with high reactivity under standard laboratory conditions but contributes to the overall flammability of the molecule.

The combined properties of these two components suggest that Ethyl 2-(1-methylpiperidin-4-yl)acetate should be handled as a flammable or combustible liquid that is harmful if ingested and a significant irritant to the skin, eyes, and respiratory system.

Safe Handling and Storage Protocols

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment, is essential for the safe handling of this compound.

Engineering Controls
  • Ventilation: All handling of Ethyl 2-(1-methylpiperidin-4-yl)acetate should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9][10] This is critical to minimize the inhalation of any vapors, which may cause respiratory irritation and potential systemic effects[4][8].

  • Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower must be located in the immediate vicinity of where the compound is handled.[9]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling Ethyl 2-(1-methylpiperidin-4-yl)acetate:

  • Eye Protection: Chemical safety goggles are required. A face shield should be worn in situations with a higher risk of splashing.

  • Hand Protection: Wear suitable chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended for handling organic amines and esters.[11] Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.

  • Skin and Body Protection: A laboratory coat must be worn and buttoned. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron is recommended.[12]

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[11]

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[10][13]

  • The recommended storage temperature is between 2-8°C.[1]

  • Store separately from strong oxidizing agents, acids, and other incompatible materials.[11][13]

Experimental Workflows and Procedures

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure all necessary engineering controls are operational and the required PPE is donned correctly.

  • Dispensing:

    • If the compound is a liquid, use a calibrated pipette or syringe to transfer the desired amount.

    • If it is a solid at storage temperature, allow it to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.

    • Perform all transfers within a chemical fume hood.

  • Reaction Setup:

    • Add the compound to the reaction vessel slowly and in a controlled manner.

    • If the reaction is exothermic, ensure adequate cooling is in place.

  • Post-Handling:

    • Tightly seal the container of Ethyl 2-(1-methylpiperidin-4-yl)acetate and return it to its designated storage location.

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Remove and dispose of gloves properly, and wash hands thoroughly with soap and water.

Spill and Emergency Procedures
  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite or sand.[12]

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Ventilate the area and decontaminate the spill surface.

  • Large Spills:

    • Evacuate the laboratory immediately and alert laboratory management and safety personnel.

    • Prevent the spill from entering drains or waterways.[12]

  • Fire:

    • Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[7]

    • Do not use a water jet, as it may spread the fire.[14]

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6]

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Disposal

Dispose of Ethyl 2-(1-methylpiperidin-4-yl)acetate and any contaminated materials as hazardous chemical waste in accordance with all local, state, and federal regulations.[1][7] Do not dispose of it down the drain or in regular trash.

Visualization of Safety Protocols

Hazard Assessment Logic

Hazard_Assessment cluster_moieties Structural Components cluster_hazards Inferred Hazards Compound Ethyl 2-(1-methylpiperidin-4-yl)acetate Piperidine N-Methylpiperidine Ring Compound->Piperidine Ester Ethyl Acetate Group Compound->Ester H_Swallowed H302: Harmful if swallowed Piperidine->H_Swallowed H_Skin H315: Causes skin irritation Piperidine->H_Skin H_Respiratory H335: May cause respiratory irritation Piperidine->H_Respiratory H_Eye H319: Causes serious eye irritation Ester->H_Eye Ester->H_Respiratory H_Flammable Potential Flammability Ester->H_Flammable

Caption: Logical flow from chemical structure to hazard identification.

Safe Handling Workflow

Safe_Handling_Workflow Start Start Handling Prep Prepare Workspace & Don PPE Start->Prep Dispense Dispense Chemical in Fume Hood Prep->Dispense Reaction Perform Reaction Dispense->Reaction Cleanup Clean Workspace & Decontaminate Reaction->Cleanup Storage Store Chemical Properly Cleanup->Storage Disposal Dispose of Waste Cleanup->Disposal End End Handling Storage->End Disposal->End

Caption: Step-by-step workflow for safe handling of the compound.

References

  • LookChem. Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Ethyl acetate. [Link]

  • Wikipedia. 1-Methylpiperidine. [Link]

  • AFG Bioscience LLC. SAFETY DATA SHEET. [Link]

  • Osmium, LLC. Ethyl Acetate. [Link]

  • Bouling Chemical Co., Limited. N-Methylpiperidine | Properties, Uses, Safety & Supplier Guide China. [Link]

  • Bostik, Inc. 8 - SAFETY DATA SHEET. [Link]

  • National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]

  • Betawipe. A009 989 63 71 Betawipe 4000. [Link]

  • IDEX Health & Science. Chemical Compatibility. [Link]

Sources

Radiolabeling Ethyl 2-(1-methylpiperidin-4-yl)acetate for Positron Emission Tomography (PET) Imaging

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Positron Emission Tomography (PET) is a powerful molecular imaging modality that allows for the non-invasive, quantitative assessment of biochemical processes in vivo.[1][2] The development of novel PET radiotracers targeting specific biological pathways is crucial for advancing our understanding of disease pathophysiology and for accelerating drug development. This guide provides a comprehensive technical overview of the radiolabeling of Ethyl 2-(1-methylpiperidin-4-yl)acetate, a molecule of interest for imaging neuroreceptors such as the muscarinic acetylcholine receptors (mAChRs), which are implicated in various neurological and psychiatric disorders.[3][4] We will explore two primary radiolabeling strategies utilizing the most common PET radionuclides, Carbon-11 and Fluorine-18, detailing precursor synthesis, automated radiolabeling procedures, purification, and stringent quality control measures. The methodologies described herein are grounded in established radiochemical principles, providing a robust framework for researchers entering this field.

Introduction: The Rationale for a Novel Neuroreceptor PET Tracer

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in centrally active compounds. Ethyl 2-(1-methylpiperidin-4-yl)acetate, by its structural analogy to known ligands, presents as a promising candidate for a PET tracer targeting mAChRs. Developing PET tracers for these receptors is of paramount importance for studying neurodegenerative diseases like Alzheimer's and Parkinson's, as well as psychiatric conditions such as schizophrenia.[3][5] A successful tracer would enable in vivo quantification of receptor density and occupancy, providing invaluable insights into disease progression and the pharmacodynamics of novel therapeutics.[6]

The choice of radionuclide is a critical first step in tracer development.

  • Carbon-11 (¹¹C): With a short half-life of ~20.4 minutes, ¹¹C allows for the synthesis of tracers that are chemically identical to the parent molecule, a "hot-for-cold" substitution that preserves biological activity.[1][7][8] Its short half-life also permits multiple scans in the same subject on the same day, ideal for receptor occupancy studies.[1]

  • Fluorine-18 (¹⁸F): The longer half-life of ~109.8 minutes facilitates more complex, multi-step syntheses and allows for distribution to satellite imaging centers without an on-site cyclotron.[9][10] It also enables longer imaging protocols to study slower pharmacokinetic processes.

This guide will focus on the most direct and established methods for incorporating these two key radionuclides into the target molecule.

Radiolabeling with Carbon-11: The [¹¹C]N-Methylation Strategy

The presence of a tertiary amine with an N-methyl group makes Ethyl 2-(1-methylpiperidin-4-yl)acetate an ideal candidate for labeling via [¹¹C]methylation. This is one of the most robust and widely used reactions in PET chemistry. The strategy involves synthesizing the N-desmethyl precursor and reacting it with a high-specific-activity ¹¹C-methylating agent.

Precursor Synthesis: Ethyl 2-(piperidin-4-yl)acetate

The synthesis of the N-desmethyl precursor is the foundational non-radioactive chemistry required. A reliable synthetic route is paramount. While numerous pathways exist for such scaffolds, a common approach involves the alkylation of a protected piperidine derivative. The following is a representative, field-proven synthetic scheme.

Experimental Protocol: Synthesis of Ethyl 2-(piperidin-4-yl)acetate

  • Protection: Start with commercially available 4-hydroxypiperidine. Protect the secondary amine using a suitable protecting group, such as Boc (tert-butyloxycarbonyl), to prevent N-alkylation in subsequent steps.

  • Activation: Convert the hydroxyl group of the N-Boc-4-hydroxypiperidine to a good leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride in the presence of a base like triethylamine or pyridine.

  • Cyanide Displacement: React the resulting tosylate/mesylate with sodium cyanide in a polar aprotic solvent (e.g., DMSO) to introduce a nitrile group via an Sₙ2 reaction. This forms N-Boc-4-cyanomethylpiperidine.

  • Hydrolysis and Esterification: Hydrolyze the nitrile to a carboxylic acid under acidic or basic conditions. To directly obtain the ethyl ester, perform the reaction in ethanol saturated with HCl gas (Fischer esterification). This step simultaneously hydrolyzes the nitrile and esterifies the resulting carboxylic acid.

  • Deprotection: Remove the Boc protecting group using a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane, to yield the final precursor, Ethyl 2-(piperidin-4-yl)acetate, typically as a salt.

Production of [¹¹C]Methyl Iodide

The journey of the ¹¹C atom begins in a cyclotron.

  • [¹¹C]CO₂ Production: The ¹⁴N(p,α)¹¹C nuclear reaction, where a nitrogen gas target (often with a small percentage of O₂) is bombarded with protons, produces [¹¹C]CO₂.

  • Gas-Phase Conversion: The [¹¹C]CO₂ is trapped and converted online to [¹¹C]methyl iodide ([¹¹C]CH₃I). This is almost exclusively performed using automated synthesis modules for speed and radiation safety.[8][11] The gas-phase method, which avoids non-carrier-added contaminants, is the gold standard for achieving high specific activity.[12][13]

The process within an automated synthesizer (e.g., Synthra MeI, GE TRACERlab™) typically follows these steps:

  • Trapping: [¹¹C]CO₂ is cryogenically trapped.

  • Reduction: The trapped [¹¹C]CO₂ is released and reduced to [¹¹C]methane ([¹¹C]CH₄) over a heated nickel catalyst in the presence of H₂ gas.[14]

  • Halogenation: The [¹¹C]CH₄ is then reacted with gaseous iodine (I₂) at high temperatures (700-750°C) to form [¹¹C]CH₃I.[13]

  • Trapping & Release: The resulting [¹¹C]CH₃I is trapped on a solid-phase extraction (SPE) cartridge (e.g., Porapak™) and is released into the reaction vessel by heating and flushing with an inert gas.

For substrates that are less reactive, the more potent methylating agent, [¹¹C]methyl triflate ([¹¹C]CH₃OTf), can be generated by passing the [¹¹C]CH₃I over a heated column containing silver triflate.[15]

Automated Radiosynthesis of [¹¹C]Ethyl 2-(1-methylpiperidin-4-yl)acetate

With the precursor and the radiolabeling agent ready, the final labeling reaction is performed rapidly in a shielded hot cell.

Experimental Protocol: [¹¹C]N-Methylation

  • Preparation: A solution of the precursor, Ethyl 2-(piperidin-4-yl)acetate (0.5-1.0 mg), and a suitable base (e.g., NaOH, K₂CO₃, or an organic base like tetrabutylammonium hydroxide) in an appropriate solvent (e.g., DMF, DMSO, or acetone; ~300-400 µL) is prepared in a sealed reaction vessel.[16][17]

  • Labeling Reaction: The gaseous [¹¹C]CH₃I is bubbled into the reaction vessel. The vessel is heated (typically 80-120°C) for a short period (2-5 minutes) to drive the reaction to completion.

  • Purification: The reaction mixture is quenched, diluted, and injected onto a semi-preparative HPLC system. A reverse-phase C18 column is typically used with a mobile phase such as an acetonitrile/water or methanol/ammonium formate buffer mixture to separate the radiolabeled product from the unreacted precursor and other impurities.

  • Formulation: The radioactive peak corresponding to the product is collected, and the organic solvent is removed via rotary evaporation or by trapping the product on a C18 Sep-Pak™ cartridge, washing away the HPLC solvents, and eluting the final product with a small volume of USP-grade ethanol. This ethanol solution is then diluted with sterile saline for injection to yield a final formulation with ≤10% ethanol.

dot graph TD { graph [splines=ortho, nodesep=0.6, ranksep=1.2, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} Caption: Automated workflow for the synthesis of [¹¹C]Ethyl 2-(1-methylpiperidin-4-yl)acetate.

Radiolabeling with Fluorine-18: A Fluoroalkylation Strategy

Direct fluorination of the target molecule is not feasible. Therefore, an indirect or multi-step approach is required. A common and reliable strategy is to prepare a precursor bearing a good leaving group and react it with [¹⁸F]fluoride. We will propose the synthesis of [¹⁸F]Ethyl 2-(1-(2-fluoroethyl)piperidin-4-yl)acetate, an analog of the target compound.

Rationale and Precursor Design

The longer half-life of ¹⁸F is a significant advantage, but it often necessitates a structural modification to the parent compound.[9] The introduction of a fluoroethyl group on the piperidine nitrogen is a common modification that often preserves the pharmacological profile of the parent ligand. The required precursor for this approach is Ethyl 2-(1-(2-tosyloxyethyl)piperidin-4-yl)acetate. This is synthesized by reacting the N-desmethyl precursor (from section 2.1) with 2-bromoethyl tosylate or, more commonly, by a two-step process of reacting it with 2-bromoethanol followed by tosylation of the resulting alcohol.

[¹⁸F]Fluorination and Purification

The radiosynthesis involves a nucleophilic substitution of the tosylate group with [¹⁸F]fluoride.

Experimental Protocol: [¹⁸F]Fluoroethylation

  • [¹⁸F]Fluoride Production & Activation: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction using ¹⁸O-enriched water. The aqueous [¹⁸F]fluoride is trapped on an anion-exchange cartridge. It is then eluted into the reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2, K₂₂₂) and potassium carbonate (K₂CO₃). The water is removed by azeotropic distillation with acetonitrile. This "activated" K[¹⁸F]F-K₂₂₂ complex is a potent nucleophile.

  • Labeling Reaction: A solution of the tosylated precursor (1-2 mg) in a polar aprotic solvent (e.g., anhydrous Acetonitrile or DMSO) is added to the dried [¹⁸F]fluoride complex. The reaction is heated (typically 90-120°C) for 10-15 minutes.

  • Purification and Formulation: The purification and formulation steps are analogous to the ¹¹C-labeling procedure. The crude reaction mixture is diluted and purified by semi-preparative HPLC. The collected fraction is then reformulated using a C18 Sep-Pak™ cartridge to provide a sterile, injectable solution.

dot graph TD { graph [splines=ortho, nodesep=0.6, ranksep=1.2, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} Caption: Proposed workflow for the synthesis of an ¹⁸F-labeled analog via fluoroethylation.

Quality Control: Ensuring Safety and Efficacy

Rigorous quality control (QC) is mandatory for any radiopharmaceutical intended for administration.[8] All tests must be completed and meet specifications before the product is released. The short half-life of ¹¹C necessitates highly efficient and rapid QC procedures.[7]

Table 1: Quality Control Specifications for PET Radiopharmaceuticals

ParameterSpecificationTypical MethodRationale
Identity Co-elution of the radioactive peak with an authentic, non-radioactive standard.Analytical Radio-HPLCConfirms the chemical identity of the radiolabeled compound.
Radiochemical Purity ≥ 95%Analytical Radio-HPLCEnsures that the vast majority of the radioactivity is from the desired compound.[18]
Chemical Purity Absence of significant impurities (e.g., unreacted precursor, solvent residues).Analytical HPLC (UV detector)Minimizes potential pharmacological effects or toxicity from chemical contaminants.[18]
Specific Activity (SA) As high as practicably achievable (typically > 37 GBq/µmol or 1 Ci/µmol at time of injection).Calculated from HPLC data (radioactivity vs. mass of standard).Ensures that the injected mass is low enough to avoid pharmacological effects (a true "tracer" dose).
pH 4.5 - 7.5pH meter or pH stripEnsures the final product is physiologically compatible and avoids patient discomfort or tissue damage.
Visual Inspection Clear, colorless solution, free of particulate matter.Shielded visual inspectionBasic safety check for precipitates or foreign matter.
Sterility SterilePost-release testing via USP methods (e.g., direct inoculation). The process is validated by aseptic filtration through a 0.22 µm filter.Prevents microbial contamination and infection.
Bacterial Endotoxins < 175 EU/V (or as per pharmacopeia)Limulus Amebocyte Lysate (LAL) testPrevents pyrogenic (fever-inducing) reactions from bacterial contaminants.

The gold standard for assessing identity, radiochemical purity, and chemical purity is High-Performance Liquid Chromatography (HPLC) equipped with both a UV detector and a radioactivity detector.[18] This allows for the simultaneous analysis of both the radioactive and non-radioactive components of the final product.

Conclusion and Future Outlook

This guide has detailed robust and reproducible methods for the radiolabeling of Ethyl 2-(1-methylpiperidin-4-yl)acetate and its fluoroethyl analog with Carbon-11 and Fluorine-18, respectively. The ¹¹C-methylation approach offers the advantage of producing a chemically identical tracer, which is optimal for initial biological evaluation and pharmacokinetic studies. The proposed ¹⁸F-fluoroalkylation strategy, while producing a chemical analog, leverages the logistical benefits of Fluorine-18's longer half-life, making it more suitable for broader preclinical and potential clinical applications.

The successful implementation of these radiolabeling strategies will provide researchers with a valuable tool to investigate the role of the targeted neuroreceptors in health and disease. Subsequent preclinical evaluation, including in vitro autoradiography and in vivo PET imaging in animal models, will be necessary to validate the tracer's specificity, selectivity, and pharmacokinetic profile before it can be considered for human studies.

References

  • Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds. Chemical Reviews - ACS Publications.
  • Radiolabeling of Radiopharmaceuticals for PET Imaging of Tumors. OpenWorks @ MD Anderson.
  • Carbon-11 Choline: A Radiopharmaceutical with Expanding Applications. Source not specified.
  • Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. MDPI.
  • Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. PMC - NIH.
  • Synthesis and radiolabeling of a polar [125I]I‐1,2,4,5‐tetrazine. PMC - NIH.
  • Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Chemical Communications (RSC Publishing).
  • Radiosynthesis and Preclinical Evaluation of an 18 F-Labeled Triazolopyridopyrazine-Based Inhibitor for Neuroimaging of the Phosphodiesterase 2A (PDE2A). MDPI.
  • C-11 Radiochemistry in Cancer Imaging Applications. ResearchGate.
  • The Synthesis and Applications of Carbon-11 in Modern Nuclear Medicine. Source not specified.
  • Chemical Labeling with Carbon-11 Carbon Dioxide: Strategies for Tracer Discovery. YouTube.
  • Update on PET Tracer Development for Muscarinic Acetylcholine Receptors. PMC - NIH.
  • Synthra MeI. Source not specified.
  • Synthesis and radiolabeling of N-[4-[4-(2-[11C]methoxyphenyl)piperazin-1-yl]butyl]benzo[b]thiophene-2-carboxamide -- a potential radiotracer for D3 receptor imaging with PET. PubMed.
  • New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. PMC - NIH.
  • Isotopic Radiolabeling of Crizotinib with Fluorine-18 for In Vivo Pet Imaging. MDPI.
  • A single-step radiolabeling strategy for PET, SPECT, and therapeutic radionuclides using nanoparticles as a universal chelator. ChemRxiv.
  • Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. ACS Publications.
  • Automated C-11 Methyl Iodide/Triflate Production: Current State of the Art. ResearchGate.
  • New PET Tracer Binds Muscarinic Acetylcholine Receptors. Alzforum.
  • Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers.
  • (PDF) Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. ResearchGate.
  • Imaging Cholinergic Receptors in the Brain by Positron Emission Tomography. Journal of Medicinal Chemistry - ACS Publications.
  • Automated synthesis of radiopharmaceuticals for positron emission tomography: an apparatus for labelling with [11C] methyl iodide (MIASA). PMC - NIH.
  • Discovery of two novel, selective agonist radioligands as PET imaging agents for the M1 muscarinic acetylcholine receptor. Journal of Nuclear Medicine.
  • Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4- Substituted Piperidin-1-yl)]benzylpyrrolo[1,2- a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells. iris.unina.it.
  • Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. ResearchGate.
  • PET imaging of M4 muscarinic acetylcholine receptors in rhesus macaques using [11C]MK-6884: Quantification with kinetic modeling and receptor occupancy by CVL-231 (emraclidine), a novel positive allosteric modulator. PMC - PubMed Central.
  • Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. PubMed.
  • 2-[2-(4-Methylpiperazin-1-yl)ethyl]isoindoline-1,3-dione. ResearchGate.
  • Automated C-11 Methyl Iodide/Triflate Production: Current State of the Art. Ingenta Connect.
  • Chapter 12: Radiopharmaceutical Chemistry: PET Agents. Radiopharmaceuticals in Nuclear Pharmacy and Nuclear Medicine, 4th Edition | PharmacyLibrary.
  • Synthesis of [ 11 C]1 via [ 11 C]methyl iodide (A) and [ 11 C]2 via [ 11 C]phosgene (B). ResearchGate.

Sources

Methodological & Application

Application Note: Protocol for N-Methylation of Piperidin-4-yl Acetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

The N-methylation of piperidin-4-yl acetate presents a classic chemoselectivity challenge in medicinal chemistry. The objective is to convert the secondary amine to a tertiary


-methyl amine without hydrolyzing the C4-acetate ester or driving the reaction toward quaternary ammonium salt formation.

While simple alkylation with methyl iodide is chemically intuitive, it often leads to over-alkylation (quaternization) and requires basic conditions that jeopardize the ester moiety. Therefore, Reductive Amination utilizing Sodium Triacetoxyborohydride (STAB) is the recommended "Gold Standard" protocol. This method operates under mild, slightly acidic conditions that preserve the ester while ensuring mono-methylation selectivity.

Method Comparison
FeatureMethod A: Reductive Amination (STAB) Method B: Direct Alkylation (MeI)
Reagents Formaldehyde (aq), STAB, AcOHMethyl Iodide, DIPEA/K₂CO₃
Selectivity High (Stops at Tertiary Amine)Low (Risk of Quaternization)
Ester Stability Excellent (Mild/Acidic pH)Moderate/Low (Basic pH risk)
Reaction Time 1–4 Hours12–24 Hours
Recommendation Primary Protocol Contingency Only

Reaction Mechanism & Pathway[1]

Understanding the mechanism is vital for troubleshooting. The STAB protocol proceeds via an iminium ion intermediate. Unlike Sodium Cyanoborohydride (


), STAB is non-toxic and does not require low pH to be active, but it is sterically bulky, which prevents it from reducing the aldehyde/ketone precursor before the imine is formed.

G Substrate Piperidin-4-yl Acetate (Secondary Amine) Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal + HCHO HCHO Formaldehyde HCHO->Hemiaminal Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium - H₂O Product N-Methyl Piperidin-4-yl Acetate Iminium->Product + H⁻ (from STAB) STAB STAB (Hydride Donor) STAB->Product

Figure 1: Mechanistic pathway of Reductive Amination.[1] The rate-determining step is often the formation of the iminium ion, which is then rapidly reduced by STAB.

Experimental Protocols

Protocol A: Reductive Amination (The Gold Standard)

Recommended for high-value intermediates where ester stability is paramount.

Reagents:

  • Substrate: Piperidin-4-yl acetate derivative (1.0 equiv)

  • Formaldehyde: 37% aqueous solution (1.2 – 1.5 equiv)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv) – Optional, accelerates imine formation.

Step-by-Step Workflow:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the Piperidin-4-yl acetate (1.0 equiv) in DCE (concentration ~0.1 M to 0.2 M).

    • Note: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of Triethylamine (TEA) to free the base.

  • Imine Formation: Add Formaldehyde (37% aq) (1.2 equiv). If the reaction is sluggish in test runs, add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 20–30 minutes.

    • Why? This pre-stir allows the hemiaminal/iminium equilibrium to establish before the reducing agent is introduced.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.5 equiv) portion-wise over 5–10 minutes.

    • Safety: STAB evolves acetic acid and mild hydrogen gas upon reaction with moisture; ensure venting.

  • Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 2–4 hours. Monitor by TLC or LC-MS.

    • Endpoint: Disappearance of starting amine.

  • Quench & Workup (Critical for Ester Preservation):

    • Quench by adding saturated aqueous NaHCO₃ (Sodium Bicarbonate).

    • Caution: Do NOT use strong bases like NaOH, as this will hydrolyze the acetate ester at C4.

    • Stir for 15 minutes until gas evolution ceases.

    • Extract with DCM (3x). Combine organic layers.

    • Wash with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Direct Alkylation (Contingency Method)

Use only if STAB is unavailable. Requires strict stoichiometry control.

Reagents:

  • Substrate: Piperidin-4-yl acetate (1.0 equiv)

  • Alkylating Agent: Methyl Iodide (MeI) (0.95 – 1.0 equiv)

  • Base: Diisopropylethylamine (DIPEA) (1.1 equiv)

  • Solvent: Acetonitrile (ACN) or THF (0°C).

Step-by-Step Workflow:

  • Dissolution: Dissolve substrate and DIPEA in dry ACN at 0°C.

  • Addition: Add Methyl Iodide dropwise. It is critical to use a slight deficit (0.95 equiv) or exactly 1.0 equiv to prevent quaternization.

    • Why? Secondary amines are nucleophilic, but the resulting tertiary amine is also nucleophilic. Excess MeI leads to the quaternary salt.[1]

  • Reaction: Stir at 0°C for 1 hour, then slowly warm to RT.

  • Workup: Evaporate solvent. Redissolve in DCM and wash with NaHCO₃.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Ester Hydrolysis (Product is an alcohol)Workup pH too high (>10) or reaction temperature too high.Use NaHCO₃ for quench. Keep reaction < 25°C. Avoid NaOH/KOH.
Incomplete Reaction Poor iminium formation.Add 1.0 eq Acetic Acid during the aldehyde mixing step. Ensure solvent is dry.
Quaternization (M+15 mass observed)Over-alkylation (Method B) or excess aldehyde/reductant time (Method A).Switch to Method A. STAB is self-limiting for methylation. If using Method B, lower MeI equivalents.
Gel/Emulsion during Workup Boron salts precipitating.Add a small amount of dilute tartaric acid or Rochelle salt solution during quench (keep pH < 8).

Safety & Compliance

  • Sodium Triacetoxyborohydride (STAB): Moisture sensitive.[2] Irritant. Generates acetic acid upon hydrolysis. Handle in a fume hood.

  • Methyl Iodide (MeI): Potent alkylating agent and suspected carcinogen. Use gloves and work strictly in a fume hood. Destruct excess MeI with aqueous ammonia or thiosulfate.

  • DCE (1,2-Dichloroethane): Toxic and carcinogenic. DCM is a safer alternative if solubility permits.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[3][4][5] 11, 1996, pp. 3849–3862.[4][5]

    • Source:

    • Context: The seminal paper establishing STAB as the preferred reagent for reductive amination, specifically noting its tolerance for functional groups like esters.
  • Salvatore, R. N., et al. "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[1] The Journal of Organic Chemistry, vol. 67, no.[1] 3, 2002, pp. 674–683.[1]

    • Source:

    • Context: Discusses the challenges of direct alkylation and methods to improve selectivity, providing context for why Method A is preferred over Method B.
  • Common Organic Chemistry.

    • Source:

    • Context: Practical overview of the reaction conditions and solvent comp

Sources

Application Notes and Protocols for Ethyl 2-(1-methylpiperidin-4-yl)acetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of FDA-approved drugs and clinically investigated compounds. Its prevalence stems from a combination of favorable physicochemical properties, including good aqueous solubility, metabolic stability, and the ability to serve as a versatile scaffold for three-dimensional diversification. The nitrogen atom within the piperidine ring is typically basic, allowing for salt formation to improve bioavailability and providing a key interaction point with biological targets. Ethyl 2-(1-methylpiperidin-4-yl)acetate, as a functionalized piperidine derivative, represents a valuable building block in medicinal chemistry, offering multiple avenues for molecular elaboration in the pursuit of novel therapeutic agents. This document provides a comprehensive guide to the synthesis, applications, and detailed protocols related to this compound, grounded in established chemical principles and its utility in drug discovery.

Physicochemical Properties and Structural Features

A clear understanding of the physicochemical properties of Ethyl 2-(1-methylpiperidin-4-yl)acetate is crucial for its effective application in synthesis and drug design.

PropertyValue (Predicted/Typical)Significance in Drug Discovery
Molecular Formula C10H19NO2Provides the elemental composition.
Molecular Weight 185.27 g/mol Influences diffusion and transport properties.
pKa ~8.5 - 9.5The basicity of the piperidine nitrogen is key for salt formation and target binding.
LogP ~1.5 - 2.5Indicates a moderate lipophilicity, often favorable for oral absorption.
Hydrogen Bond Donors 0Lack of H-bond donors can enhance membrane permeability.
Hydrogen Bond Acceptors 3 (N and 2xO)The nitrogen and oxygen atoms can participate in hydrogen bonding with biological targets.
Rotatable Bonds 4Provides conformational flexibility for optimal target engagement.

Core Applications in Medicinal Chemistry

The structural features of Ethyl 2-(1-methylpiperidin-4-yl)acetate make it a versatile starting material for the synthesis of a diverse range of biologically active molecules. The piperidine core is a well-established pharmacophore in various therapeutic areas[1].

Central Nervous System (CNS) Agents

Piperidine derivatives are frequently employed in the development of drugs targeting the central nervous system. The 1-methylpiperidine moiety can be found in compounds designed to interact with various CNS receptors and transporters. The ethyl acetate group of the title compound can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides with potential activities as:

  • Cognitive Enhancers: Piperidine compounds have been investigated for their potential in treating cognitive disorders such as Alzheimer's disease[2].

  • Neurotransmitter Modulators: The piperidine scaffold can be elaborated to target specific neurotransmitter systems, including dopaminergic, serotonergic, and cholinergic pathways[1].

Analgesics

The piperidine ring is a core component of many potent analgesics, most notably the fentanyl class of opioids. While Ethyl 2-(1-methylpiperidin-4-yl)acetate is a simpler structure, it serves as a valuable starting point for the synthesis of more complex molecules that may target opioid receptors or other pain-related pathways[1]. The acetic acid side chain allows for the introduction of various functionalities to modulate potency and selectivity.

Receptor Antagonists and Agonists

The versatility of the piperidine scaffold allows for its incorporation into ligands for a wide range of G-protein coupled receptors (GPCRs) and ion channels. By modifying the substituents on the piperidine ring and the acetic acid moiety, it is possible to develop selective antagonists or agonists for targets such as muscarinic receptors, which are implicated in various diseases including neurological and respiratory disorders.

Synthetic Protocols

The synthesis of Ethyl 2-(1-methylpiperidin-4-yl)acetate can be approached through several established synthetic routes. Below are detailed protocols for its preparation and subsequent derivatization.

Protocol 1: Synthesis of Ethyl 2-(1-methylpiperidin-4-yl)acetate via N-methylation of Ethyl 2-(piperidin-4-yl)acetate

This protocol describes the synthesis starting from the commercially available Ethyl 2-(piperidin-4-yl)acetate hydrochloride.

Workflow Diagram:

G cluster_0 Step 1: Free-basing cluster_1 Step 2: N-Methylation A Ethyl 2-(piperidin-4-yl)acetate HCl B Base (e.g., Na2CO3) in H2O/DCM A->B Dissolve C Ethyl 2-(piperidin-4-yl)acetate (Free Base) B->C Extract D Ethyl 2-(piperidin-4-yl)acetate E Formaldehyde, Formic Acid (Eschweiler-Clarke reaction) D->E React F Ethyl 2-(1-methylpiperidin-4-yl)acetate E->F Purify

A two-step synthesis of the target compound.

Materials and Reagents:

  • Ethyl 2-(piperidin-4-yl)acetate hydrochloride

  • Sodium carbonate (Na2CO3)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO4)

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88%)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Free-basing of Ethyl 2-(piperidin-4-yl)acetate:

    • Dissolve Ethyl 2-(piperidin-4-yl)acetate hydrochloride (1.0 eq) in deionized water.

    • Slowly add a saturated solution of sodium carbonate until the pH of the solution is >10.

    • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the free base of Ethyl 2-(piperidin-4-yl)acetate as an oil.

  • N-Methylation (Eschweiler-Clarke Reaction):

    • To the crude Ethyl 2-(piperidin-4-yl)acetate (1.0 eq), add formic acid (2.5 eq).

    • Slowly add formaldehyde (1.2 eq) to the mixture.

    • Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, monitoring the reaction by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and carefully neutralize with a saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Ethyl 2-(1-methylpiperidin-4-yl)acetate.

Protocol 2: Derivatization to a Novel Amide

This protocol outlines the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling.

Workflow Diagram:

G cluster_0 Step 1: Saponification cluster_1 Step 2: Amide Coupling A Ethyl 2-(1-methylpiperidin-4-yl)acetate B LiOH or NaOH in THF/H2O A->B Hydrolyze C 2-(1-methylpiperidin-4-yl)acetic acid B->C Acidify & Extract D 2-(1-methylpiperidin-4-yl)acetic acid E Amine (R1R2NH), Coupling Agent (e.g., HATU), Base (e.g., DIPEA) in DMF D->E Couple F Novel Amide Derivative E->F Purify

Derivatization of the title compound to a novel amide.

Materials and Reagents:

  • Ethyl 2-(1-methylpiperidin-4-yl)acetate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • A primary or secondary amine of choice

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • Saponification to the Carboxylic Acid:

    • Dissolve Ethyl 2-(1-methylpiperidin-4-yl)acetate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add LiOH (1.5 eq) and stir the mixture at room temperature overnight.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Acidify the remaining aqueous solution to pH ~5-6 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield 2-(1-methylpiperidin-4-yl)acetic acid.

  • Amide Coupling:

    • Dissolve 2-(1-methylpiperidin-4-yl)acetic acid (1.0 eq) in DMF.

    • Add the desired primary or secondary amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

    • Stir the reaction mixture at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the desired amide derivative.

Conclusion

Ethyl 2-(1-methylpiperidin-4-yl)acetate is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its ester functionality provide a gateway to a wide range of novel piperidine-containing compounds. The established importance of the piperidine scaffold in CNS-active agents, analgesics, and other therapeutic areas underscores the potential of this compound as a key intermediate in drug discovery programs. The protocols provided herein offer a solid foundation for the synthesis and derivatization of this promising chemical entity.

References

  • BenchChem. (n.d.). Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry. Retrieved from a relevant chemical supplier website.
  • UChicago Knowledge. (2023, August 24). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde.
  • Google Patents. (1991). Piperidine compounds and their preparation and use (U.S. Patent No. 5,043,345A).

Sources

Application Note: Strategic Derivatization of Ethyl 2-(1-methylpiperidin-4-yl)acetate for Biological Screening Library Generation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable physicochemical properties and ability to engage a wide range of biological targets.[1][2] This application note provides a detailed, experience-driven guide for the strategic derivatization of Ethyl 2-(1-methylpiperidin-4-yl)acetate. We present a robust, two-step synthetic workflow centered on ester hydrolysis followed by parallel amide bond formation. This guide explains the causal logic behind protocol choices, offers detailed, step-by-step methodologies for synthesis and purification, and outlines the subsequent workflow for high-throughput biological screening. The objective is to empower researchers, scientists, and drug development professionals to efficiently generate diverse chemical libraries from this versatile starting material, enabling the exploration of structure-activity relationships (SAR) and the discovery of novel bioactive compounds.

Introduction: The Rationale for Derivatization

Ethyl 2-(1-methylpiperidin-4-yl)acetate is an attractive starting point for library synthesis. It contains two key features: a stable tertiary amine within the piperidine ring, which influences solubility and potential receptor interactions, and a reactive ethyl ester that serves as a versatile chemical handle for diversification.

The core objective of derivatizing this scaffold is to systematically explore the chemical space around the piperidine core. By creating a library of analogs with varied substituents, we can probe their interactions with a biological target, leading to the identification of "hits" and the development of initial SAR. The strategy detailed herein is designed for efficiency, reliability, and adaptability to high-throughput parallel synthesis formats.

Strategic Overview: A Two-Step Approach to Library Synthesis

While direct conversion of the ethyl ester to an amide is possible, it often requires harsh conditions. A more reliable and versatile strategy involves a two-step sequence:

  • Saponification: Hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-(1-methylpiperidin-4-yl)acetic acid. This creates a key intermediate that is stable and readily activated for the subsequent step.

  • Amide Coupling: Activation of the carboxylic acid and reaction with a diverse panel of primary and secondary amines to generate the final amide library. This approach leverages the vast commercial availability of amine building blocks and the efficiency of modern peptide coupling reagents.[3]

G cluster_synthesis Synthesis Workflow cluster_screening Screening Workflow Start Ethyl 2-(1-methylpiperidin-4-yl)acetate Hydrolysis Step 1: Saponification (e.g., LiOH, H2O/THF) Start->Hydrolysis Intermediate 2-(1-methylpiperidin-4-yl)acetic acid Hydrolysis->Intermediate Coupling Step 2: Parallel Amide Coupling (Amine Library, Coupling Reagents) Intermediate->Coupling Library Final Compound Library Coupling->Library HTS High-Throughput Screening (HTS) Library->HTS Transfer to Assay Plates Hits Validated Hits & SAR Data HTS->Hits

Diagram 1: Overall workflow from starting material to biological hits.

Experimental Protocols & Methodologies

Protocol 1: Saponification of Ethyl 2-(1-methylpiperidin-4-yl)acetate

This protocol details the conversion of the starting ester to its carboxylic acid form, a crucial intermediate for the subsequent coupling reactions.

Causality: Saponification is a base-catalyzed hydrolysis. We use lithium hydroxide (LiOH) as it is less prone to causing side reactions compared to NaOH or KOH and the resulting lithium carboxylate salt often has good solubility properties. A co-solvent system (THF/Water) is employed to ensure the organic starting material is fully solubilized in the aqueous reaction medium. Acidification is required in the work-up to protonate the carboxylate salt, rendering the final product extractable into an organic solvent.

Materials:

  • Ethyl 2-(1-methylpiperidin-4-yl)acetate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Hydrochloric Acid (1 M HCl)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask, dissolve Ethyl 2-(1-methylpiperidin-4-yl)acetate (1.0 eq) in a mixture of THF and water (e.g., a 2:1 or 3:1 v/v ratio).

  • Base Addition: Add LiOH·H₂O (1.5 - 2.0 eq) to the solution. The excess base ensures the reaction goes to completion.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Solvent Removal: Once complete, remove the THF under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl with stirring to adjust the pH to ~5-6. The carboxylic acid product may precipitate at this stage.

  • Extraction: Extract the aqueous layer multiple times (e.g., 3x) with DCM or ethyl acetate. The slightly acidic pH ensures the piperidine nitrogen is mostly protonated, which can sometimes improve aqueous solubility; however, the overall molecule should still be extractable into the organic phase.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-(1-methylpiperidin-4-yl)acetic acid, typically as a white solid. The product is often used in the next step without further purification if LC-MS and ¹H NMR analysis show sufficient purity (>95%).

Protocol 2: General Procedure for Parallel Amide Coupling

This protocol is optimized for the generation of a multi-compound library, for example, in a 24- or 96-well reaction block.

Causality: Amide bond formation requires the activation of the carboxylic acid.[3] We use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the amine.[4] A non-nucleophilic organic base, such as DIPEA (N,N-Diisopropylethylamine), is essential to neutralize the ammonium salts formed during the reaction and to deprotonate the incoming amine's ammonium salt (if it's supplied as a salt), driving the reaction to completion. DMF is chosen as the solvent for its excellent solvating properties for a wide range of reagents.

G Acid R-COOH (Carboxylic Acid) Intermediate Active O-Acylisourea Intermediate Acid->Intermediate + HATU HATU (Coupling Reagent) HATU->Intermediate Base DIPEA (Base) Base->Intermediate facilitates Amide R-CO-NHR' (Amide Product) Intermediate->Amide + Amine R'-NH2 (Amine) Amine->Amide

Diagram 2: Simplified mechanism of HATU-mediated amide coupling.

Materials & Equipment:

  • 2-(1-methylpiperidin-4-yl)acetic acid (from Protocol 1)

  • A library of diverse primary and secondary amines (see Table 1)

  • HATU

  • DIPEA

  • Anhydrous Dimethylformamide (DMF)

  • Multi-well reaction block with magnetic stirring

  • Automated liquid handler or multichannel pipette

Step-by-Step Protocol (per well):

  • Stock Solutions: Prepare a stock solution of 2-(1-methylpiperidin-4-yl)acetic acid in anhydrous DMF (e.g., 0.2 M). Prepare a stock solution of HATU in anhydrous DMF (e.g., 0.22 M).

  • Reagent Dispensing:

    • To each well of the reaction block, add the amine (1.0 eq) of choice. If starting from solids, dispense them first. If amines are in solution, add them now.

    • Add the stock solution of 2-(1-methylpiperidin-4-yl)acetic acid (1.1 eq).

    • Add anhydrous DMF to reach the desired reaction concentration (e.g., 0.1 M).

    • Add DIPEA (3.0 eq). The excess base ensures all acidic protons are scavenged.

  • Initiation: Add the HATU stock solution (1.1 eq) to each well to initiate the coupling reaction.

  • Reaction: Seal the reaction block and allow it to stir at room temperature for 4-16 hours. Reaction progress can be spot-checked from a representative well by LC-MS.

  • Work-up & Purification: Upon completion, the reaction mixtures can be purified. For library applications, parallel purification is ideal.

    • Option A (High-Throughput): Direct injection onto a preparative HPLC-MS system with a standardized gradient. Fractions corresponding to the target mass are collected and lyophilized.

    • Option B (Medium-Throughput): Use of Solid-Phase Extraction (SPE) cartridges (e.g., reverse-phase C18 or ion-exchange) to remove excess reagents and byproducts.

  • Analysis and Storage: Analyze each purified compound for identity and purity (typically >95%) by LC-MS. Prepare a stock solution of each compound in DMSO (e.g., at 10 mM) in a 96- or 384-well plate for storage and subsequent biological screening.

Amine ClassExample 1Example 2Example 3Rationale for Inclusion
Aliphatic (Acyclic) CyclopropylamineIsobutylamineNeopentylamineProbes steric bulk and lipophilicity in non-aromatic space.
Aliphatic (Cyclic) Cyclohexylamine(Tetrahydrofuran-3-yl)methanamine4-Aminopiperidine (Boc-protected)Introduces conformational rigidity and defined 3D vectors.
Aromatic Aniline4-Fluoroaniline3-MethoxyanilineExplores electronic effects (electron-donating/withdrawing) and potential for π-stacking.
Heterocyclic 2-Aminothiazole3-Aminopyridine5-AminoindazoleIntroduces hydrogen bond donors/acceptors and diverse dipole moments.
Chiral (R)-1-Phenylethylamine(S)-Alanine methyl ester(R)-alpha-methylbenzylamineProbes stereospecific interactions within the biological target's binding site.
Table 1: Example of a diverse amine panel for library synthesis.

Application in a High-Throughput Screening (HTS) Campaign

The newly synthesized and plated library is now ready for biological evaluation. A typical HTS campaign follows a structured cascade to identify and validate active compounds ("hits").[5][6]

The HTS Cascade:

  • Assay Development & Miniaturization: The biological assay is first optimized for a high-throughput format (typically 384- or 1536-well plates). Key goals are to reduce reagent volumes, ensure robustness, and achieve a high signal-to-noise ratio.[5]

  • Assay Validation (Dry Run): The assay is tested with positive and negative controls to determine its statistical reliability. A Z'-factor greater than 0.5 is the industry standard for a high-quality assay.[5]

  • Primary Screen: The entire compound library is tested at a single, fixed concentration (e.g., 10 µM).[5] Compounds that produce a signal exceeding a predefined threshold (e.g., >3 standard deviations from the mean of the negative controls) are designated as primary "hits".

  • Hit Confirmation: Primary hits are "cherry-picked" from the master library plates and re-tested in the same assay to eliminate false positives.

  • Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations (e.g., an 8-point, 3-fold serial dilution) to determine their potency, typically expressed as an EC₅₀ or IC₅₀ value.

  • Preliminary SAR: The potency data from the dose-response analysis is correlated with the structural changes across the library. This initial analysis can reveal which chemical features are critical for activity and guide the design of the next generation of more potent and specific compounds.

G cluster_screening_cascade High-Throughput Screening Cascade Primary Primary Screen (Single Concentration, e.g., 10 µM) Confirmation Hit Confirmation (Re-test from source plate) Primary->Confirmation Identify 'Primary Hits' DoseResponse Dose-Response (IC50/EC50 Determination) Confirmation->DoseResponse Eliminate False Positives SAR Preliminary SAR Analysis DoseResponse->SAR Generate Potency Data Lead Lead Series SAR->Lead Guide Next Synthesis Library Compound Library Library->Primary

Diagram 3: A typical workflow for a biological screening cascade.

Conclusion

This application note details a scientifically sound and field-proven workflow for the derivatization of Ethyl 2-(1-methylpiperidin-4-yl)acetate. By employing a robust two-step synthesis involving saponification and parallel amide coupling, researchers can efficiently generate large, diverse libraries of novel compounds. This strategy, coupled with a systematic high-throughput screening cascade, provides a powerful engine for hit identification and the initiation of successful drug discovery programs. The key to this process is the combination of reliable chemical protocols with rigorous biological and analytical validation at every stage.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026). Advancing Chemical Synthesis: The Versatility of Ethyl (1-Benzylpiperidin-4-ylidene)
  • Advanced ChemBlocks. (n.d.). methyl 2-(1-ethylpiperidin-4-yl)acetate 95%. AChemBlock. Accessed January 30, 2026.
  • BenchChem. (2025). An In-depth Technical Guide to (4-Methylpiperidin-1-yl)
  • Demir-Ordu, Ö., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • Small Molecule Discovery Center. (n.d.). High-throughput Screening Steps. University of California, San Francisco. Accessed January 30, 2026.
  • Google Patents. (n.d.).
  • Laris, C. A., & Murelli, R. P. (2014). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Probe Reports from the NIH Molecular Libraries Program.
  • BenchChem. (2025). A Technical Guide to (4-Methylpiperidin-1-yl)
  • Modha, J. J., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 363-370.
  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Accessed January 30, 2026.
  • Fisher Scientific. (n.d.). Amide Synthesis. Accessed January 30, 2026.
  • BMG LABTECH. (2019). High-throughput screening (HTS). Accessed January 30, 2026.

Sources

Navigating the Piperidine Scaffold: In Vitro Profiling from Solubility to Safety

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Basic" Paradox of Piperidines

The piperidine ring is a cornerstone pharmacophore in medicinal chemistry, present in blockbuster drugs ranging from analgesics (Fentanyl) to antihistamines (Loratadine) and cognitive enhancers (Donepezil). Its ubiquity stems from the basic nitrogen (typically pKa ~10–11), which serves as a critical anchor point for ionic interactions with aspartate residues in G-Protein Coupled Receptors (GPCRs) and other targets.

However, this same physicochemical property introduces a distinct set of in vitro challenges. At physiological pH (7.4), piperidines exist predominantly as cationic species (


). This charge state dictates their solubility profile, membrane permeability, and liability for off-target interactions—most notably, hERG channel blockade.

This guide moves beyond generic assay templates to provide a piperidine-specific roadmap. We focus on navigating the "cationic hurdle" to ensure your data reflects true structure-activity relationships (SAR) rather than physicochemical artifacts.

Physicochemical Profiling: Solubility & Permeability

The Challenge: The DMSO "Crash"

Piperidine free bases are often lipophilic, while their salts are hydrophilic. A common failure mode occurs during the dilution of a DMSO stock (where the compound is a free base) into an aqueous assay buffer (pH 7.4). The sudden shift in polarity, combined with the kinetics of protonation, can lead to micro-precipitation, resulting in false negatives in potency assays.

Protocol 1: pH-Dependent PAMPA (Parallel Artificial Membrane Permeability Assay)

Standard PAMPA performed solely at pH 7.4 often yields artificially low permeability (


) data for piperidines due to the high ionization fraction. To understand the absorption potential, you must profile the "pH window" of permeability.
Materials
  • Donor Plate: 96-well filter plate (0.45 µm PVDF).

  • Acceptor Plate: 96-well PTFE plate.

  • Lipid Solution: 2% (w/v) Dioleoylphosphatidylcholine (DOPC) in dodecane (creates a more biomimetic bilayer than lecithin).

  • Buffers:

    • Buffer A (Gastric mimic): pH 5.0 (50 mM Acetate).

    • Buffer B (Blood mimic): pH 7.4 (50 mM Phosphate).

    • Buffer C (Basic shift): pH 8.5 (50 mM Borate) – Critical for piperidines to increase the neutral fraction.

Step-by-Step Methodology
  • Membrane Preparation: Carefully pipette 4 µL of Lipid Solution onto the PVDF membrane of the donor plate. Allow 5 minutes for solvent evaporation/impregnation.

  • Stock Preparation: Dilute 10 mM DMSO stock to 50 µM in Buffer A, B, and C.

    • Critical Step: Vortex immediately upon addition to buffer to prevent aggregation. If turbidity is observed, sonicate for 5 minutes.

  • Assembly:

    • Add 200 µL of Acceptor Buffer (pH 7.4 with 1% scavenger, e.g., BSA, to simulate serum protein binding sink conditions) to the Acceptor plate.

    • Add 200 µL of Donor Solution (Compound in pH 5.0, 7.4, or 8.5) to the Donor plate.

  • Incubation: Sandwich the plates and incubate at 25°C for 4 hours in a humidity chamber.

  • Quantification: Separate plates. Analyze both Donor and Acceptor compartments via LC-MS/MS.

  • Calculation:

    
    
    

Data Interpretation:

Condition Expected Outcome for Piperidines Insight

| pH 5.0 | Low


 | Compound is 100% ionized; paracellular transport mimic. |
| pH 7.4  | Low-Moderate 

| Physiological baseline; often underestimates in vivo absorption. | | pH 8.5 | High

| Increases neutral fraction; confirms intrinsic permeability. |

Target Engagement: GPCR Radioligand Binding

Piperidines are "privileged structures" for GPCRs. The following protocol uses a filtration-based radioligand assay, optimized to reduce non-specific binding (NSB) common with lipophilic amines.

Protocol 2: High-Affinity Filtration Binding
Critical Reagent: The Wash Buffer

Lipophilic piperidines stick to glass fiber filters (GF/B or GF/C). To mitigate this:

  • Pre-soak filters in 0.3% Polyethyleneimine (PEI) for at least 1 hour. The cationic PEI coats the negatively charged glass fibers, repelling the positively charged piperidine and reducing NSB.

Workflow
  • Membrane Prep: Thaw GPCR-overexpressing membranes (e.g., CHO or HEK293) on ice. Homogenize gently.

  • Reaction Assembly (96-well format):

    • 25 µL Assay Buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA).

    • 25 µL Test Compound (10-point dose response).

    • 25 µL Radioligand (at

      
       concentration).
      
    • 175 µL Membrane Suspension.

  • Equilibrium: Incubate for 60–90 minutes at 25°C. (Piperidines can have slow off-rates; ensure equilibrium is reached).

  • Harvesting:

    • Rapidly filter through PEI-soaked GF/B filters using a cell harvester.

    • Wash: 3 x 1 mL ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4). Do not add detergent to wash buffer as it may strip bound ligand.

  • Counting: Add scintillant and count on a MicroBeta counter.

Safety & Toxicology: The hERG Liability

Piperidines are notorious for blocking the hERG potassium channel, a primary cause of drug-induced QT prolongation. This is often driven by "trapping" of the positively charged piperidine in the channel pore.

Visualization: The Piperidine Safety Cascade

The following diagram illustrates the decision logic when a piperidine hit shows hERG liability.

PiperidineSafety Hit Piperidine Hit Identified (pKa ~11, LogP > 3) hERG_Assay hERG Patch Clamp Assay Hit->hERG_Assay Result_Block Result: IC50 < 10 µM (High Risk) hERG_Assay->Result_Block Result_Clean Result: IC50 > 10 µM (Low Risk) hERG_Assay->Result_Clean Strategy_pKa Strategy 1: Lower pKa (e.g., Piperidine -> Morpholine/Piperazine) Reduces cation trapping Result_Block->Strategy_pKa Strategy_Lipophilicity Strategy 2: Reduce Lipophilicity (Add polar groups/F) Result_Block->Strategy_Lipophilicity Strategy_Zwitterion Strategy 3: Zwitterion Design (Add -COOH to neutralize charge) Result_Block->Strategy_Zwitterion ReTest Re-Test hERG & Target Potency Strategy_pKa->ReTest Strategy_Lipophilicity->ReTest Strategy_Zwitterion->ReTest

Caption: Decision tree for mitigating hERG liability in piperidine-based scaffolds via structural modification.

Metabolic Stability: The Oxidative Hotspot

The piperidine ring is metabolically active.[1][2] CYP450 enzymes (particularly CYP2D6 and CYP3A4) frequently target the ring carbons alpha to the nitrogen.

Mechanism of Instability
  • 
    -Hydroxylation:  CYP abstracts a hydrogen from the 
    
    
    
    -carbon, forming an unstable carbinolamine.
  • Ring Opening/Oxidation: This collapses to an iminium ion, which can hydrolyze (ring opening) or oxidize further to a lactam.

  • Reactive Metabolites: The iminium species is electrophilic and can covalently bind to proteins, leading to idiosyncratic toxicity.

Protocol 3: Reactive Metabolite Trapping (GSH Adduct Assay)

Standard microsomal stability assays track parent loss. However, for piperidines, you must screen for reactive iminium formation.

Methodology
  • Incubation System:

    • Test Compound (10 µM).[3]

    • Human Liver Microsomes (1 mg/mL protein).

    • Trapping Agent: Glutathione (GSH) at 5 mM.

    • NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 min at 37°C.

  • Analysis: Quench with acetonitrile. Analyze supernatant via LC-MS/MS.

  • Detection: Perform a Neutral Loss scan (loss of 129 Da, corresponding to the pyroglutamic acid moiety of GSH) or Precursor Ion scan (m/z 308) to identify GSH-compound adducts.

    • Positive Result: Detection of [M + GSH - 2H]+ indicates formation of a reactive iminium intermediate.

Visualization: Metabolic Fate[4]

PiperidineMetabolism Parent Piperidine Parent Alpha_Ox Alpha-C Oxidation (CYP450) Parent->Alpha_Ox Iminium Iminium Ion (Reactive Electrophile) Alpha_Ox->Iminium Lactam Lactam (Stable Metabolite) Iminium->Lactam Oxidation RingOpen Ring Opening (Aldehyde/Amine) Iminium->RingOpen Hydrolysis GSH_Adduct GSH Adduct (Toxicity Marker) Iminium->GSH_Adduct + Glutathione (Trapping)

Caption: Metabolic pathways of the piperidine ring, highlighting the formation of reactive iminium intermediates.

Summary of Recommendations

ParameterPiperidine-Specific ConsiderationRecommended Action
Solubility High pKa leads to precipitation in pH 7.4 buffers.Use salt forms (HCl, Tartrate) or keep DMSO <0.5%.
Permeability Cationic charge limits passive diffusion.Run PAMPA at pH 8.5 to assess intrinsic permeability.
Binding High non-specific binding to glass fibers.Pre-soak filters in 0.3% PEI; avoid detergents in wash.
Safety hERG block and Reactive Metabolites.Screen early for hERG; perform GSH trapping assays.

References

  • Piperidine Metabolism Mechanisms

    • Castagnoli, N., et al. (1991).
  • hERG Liability & Mitigation

    • Drug Hunter.[4][5] (2024).[4][6] Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks.

  • PAMPA Methodology for Basic Compounds

    • Avdeef, A., et al. (2001). PAMPA—critical factors for better predictions of absorption. Journal of Pharmaceutical Sciences.
  • GPCR Binding Protocols

    • Eurofins Discovery.[7] GPCR Radioligand Binding - Robust Assays.

  • Reactive Metabolite Trapping

    • Kalgutkar, A. S., & Soglia, J. R. (2005). Minimising the potential for metabolic activation in drug discovery. Expert Opinion on Drug Metabolism & Toxicology.

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for N-alkylation of piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Senior Application Scientist Level Topic: Optimization of Reaction Conditions & Troubleshooting

Strategic Overview: Selecting Your Pathway

Before mixing reagents, you must select the correct mechanistic pathway. The choice between Direct Nucleophilic Substitution (


)  and Reductive Amination  is the single most critical factor in yield optimization.
Method Selection Decision Matrix

MethodSelection Start Target: N-Alkyl Piperidine Electrophile What is your Electrophile? Start->Electrophile Halide Alkyl Halide / Sulfonate (R-X, R-OTs) Electrophile->Halide Available Carbonyl Aldehyde / Ketone (R-CHO, R-COR') Electrophile->Carbonyl Available Constraint1 Is the Piperidine Sterically Hindered? (e.g., 2,6-dimethyl) Halide->Constraint1 Reductive Method B: Reductive Amination Carbonyl->Reductive Standard DirectAlk Method A: Direct S_N2 Alkylation Constraint2 Is Over-Alkylation a Risk? (Primary/Secondary amines) DirectAlk->Constraint2 Constraint1->DirectAlk No Constraint1->Reductive Yes (Switch to Carbonyl if possible) Constraint2->DirectAlk Low Risk (Tertiary Target) Constraint2->Reductive High Risk

Figure 1: Decision tree for selecting the optimal synthetic pathway based on substrate availability and steric constraints.

Protocol A: Direct Alkylation ( )

Best for: Unhindered primary alkyl halides, formation of tertiary amines.

The "Cesium Effect" & Optimization

For difficult alkylations, standard Potassium Carbonate (


) often fails due to poor solubility in organic solvents. Cesium Carbonate (

)
is the superior choice for high-value synthesis.
  • Solubility: Cs+ has a larger ionic radius, disrupting lattice energy and increasing solubility in aprotic solvents (DMF, MeCN).

  • Naked Anion: The bulky Cesium cation creates a "naked," highly reactive piperidine anion, accelerating the reaction rate significantly [1].

Optimized Protocol
VariableStandard ConditionOptimized Condition (Difficult Substrates)
Solvent Acetonitrile (MeCN)DMF or DMAc (Higher polarity, higher bp)
Base

(3.0 eq)

(1.5 - 2.0 eq)
Additive NoneSodium Iodide (NaI, 0.1 eq) - Finkelstein Cond.
Temp 60°C25°C - 40°C (To prevent elimination)

Step-by-Step Workflow:

  • Dissolution: Dissolve Piperidine (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Base Activation: Add

    
     (1.5 eq). Stir for 15 mins at RT to deprotonate/activate the amine.
    
  • Finkelstein Catalyst: If using an alkyl chloride , add NaI (0.1 eq). This converts the chloride to a more reactive iodide in situ.

  • Addition: Add Alkyl Halide (1.1 eq) dropwise.

    • Critical: If over-alkylation is observed, use a syringe pump for slow addition of the halide.[1][2]

  • Workup: Dilute with EtOAc, wash with

    
     (x3) to remove DMF/LiCl. Dry over 
    
    
    
    .[3][4]

Protocol B: Reductive Amination

Best for: Avoiding quaternary salts, sterically hindered substrates, and mild conditions.

The STAB Protocol (Sodium Triacetoxyborohydride)

This is the industry standard for selectivity. Unlike Sodium Borohydride (


), STAB  (

) reduces the intermediate iminium ion much faster than it reduces the starting aldehyde/ketone [2].[5]

Step-by-Step Workflow:

  • Imine Formation: Combine Piperidine (1.0 eq) and Aldehyde/Ketone (1.1 eq) in 1,2-Dichloroethane (DCE) .

    • Note: DCE is preferred over DCM for its slightly higher boiling point and stability.

  • Acid Catalysis: Add Acetic Acid (AcOH, 1.0 - 2.0 eq).

    • Why? Promotes the formation of the iminium ion species, which is the actual substrate for reduction.

  • Reduction: Add

    
     (1.5 eq) in one portion.
    
  • Reaction Time: Stir at RT for 2-4 hours.

  • Quench: Quench with saturated aqueous

    
     (evolution of 
    
    
    
    ).

Troubleshooting Center (FAQ)

Issue 1: "I am getting Quaternary Ammonium Salts (Over-Alkylation)."

Diagnosis: The product (tertiary amine) is more nucleophilic than the starting material (secondary amine), leading to a second alkylation event. Solutions:

  • Switch to Reductive Amination: This is the definitive fix. Reductive amination stops cleanly at the tertiary amine stage because the product cannot form an imine.

  • Stoichiometry Inversion: If you must use alkyl halides, use excess piperidine (2.0 - 3.0 eq) and add the alkyl halide slowly (dropwise/syringe pump).

Issue 2: "My reaction yields an alkene instead of the amine."

Diagnosis: Elimination (


) is competing with Substitution (

). This happens when the base is too strong or the temperature is too high, especially with secondary alkyl halides. Solutions:
  • Lower the Base Strength: Switch from

    
     or NaH to 
    
    
    
    or DIPEA .
  • Lower Temperature:

    
     is favored over 
    
    
    
    at lower temperatures. Run at RT or 0°C.
  • Change Leaving Group: Switch from a Bromide/Iodide to a Mesylate (OMs) . Sulfonates are excellent leaving groups but less prone to promoting elimination in some steric environments.

Issue 3: "No reaction with 2,6-Dimethylpiperidine."

Diagnosis: Extreme steric hindrance. The "ears" of the methyl groups block the nitrogen lone pair. Solutions:

  • High-Pressure/Temp: Use a sealed tube at 100°C+ in DMF.

  • Microwave Irradiation: Microwave heating often accelerates difficult alkylations of hindered amines by overcoming the activation energy barrier more efficiently than thermal heating.

  • Use Aldehydes (Reductive): Reacting with an aldehyde is sterically easier than attacking a secondary alkyl halide.

Visualizing the Competition: Substitution vs. Elimination

ReactionPathways Reactants Piperidine + Alkyl Halide TransitionState Transition State Reactants->TransitionState Product N-Alkyl Piperidine (Desired S_N2) TransitionState->Product Nucleophilic Attack SideProduct Alkene + Piperidine Salt (Undesired E2) TransitionState->SideProduct Proton Abstraction QuatSalt Quaternary Salt (Over-Alkylation) Product->QuatSalt Second Alkylation Heat High Heat / Strong Base Heat->SideProduct Cool Controlled Temp / Weak Base Cool->Product Excess Excess Alkyl Halide Excess->QuatSalt

Figure 2: Mechanistic competition between Substitution (


), Elimination (

), and Over-alkylation.

Advanced Module: Green Chemistry (Alcohol Alkylation)

For labs prioritizing atom economy and avoiding mutagenic halides, "Borrowing Hydrogen" catalysis is the modern alternative.

  • Mechanism: A transition metal catalyst (Ru or Ir) dehydrogenates an alcohol to an aldehyde, facilitates imine formation, and then re-hydrogenates the bond using the "borrowed" hydrogen [3].[6]

  • Key Benefit: The only byproduct is water.

  • Reference Condition:

    
     catalyst, DPEphos ligand, and 
    
    
    
    solvent at reflux.

References

  • The Cesium Effect in Alkylation

    • Title: Cesium Effect: High Chemoselectivity in Direct N-Alkyl
    • Source: ResearchG
    • URL:[Link]

  • Reductive Amination Standard (STAB)

    • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][5][7][8][9]

    • Source: J. Org.[7][9] Chem. (Abdel-Magid et al.)[7]

    • URL:[Link]

  • Green Chemistry (Alcohol Alkylation)

    • Title: N-Alkylation of Amines with Alcohols Catalyzed by a Ruthenium Complex.[6][10]

    • Source: NIH / PubMed Central
    • URL:[Link]

  • General Troubleshooting Guide

    • Title: Common Challenges in Working with Piperidine-based Compounds.
    • Source: BenchChem Technical Support[1][3][4]

Sources

Technical Support Center: Catalyst Selection for Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Tier-3 Technical Support resource for researchers encountering selectivity or reactivity issues in the synthesis of substituted piperidines.

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Catalyst Selection, Stereocontrol, and Reactivity in Piperidine Synthesis

Executive Summary

The synthesis of substituted piperidines presents a classic chemoselectivity vs. stereoselectivity dilemma. While heterogeneous hydrogenation (Pt, Pd, Rh) remains the industrial workhorse, it often fails in enantioselective applications or when specific diastereomers (trans-isomers) are required. Modern homogeneous catalysis (Ir, Ru) utilizing directed pathways offers higher precision but requires strict substrate pre-activation.

This guide is structured to troubleshoot your specific experimental bottlenecks.

Part 1: Catalyst Selection Decision Matrix

Before modifying reaction parameters, verify you are using the correct catalytic class for your target motif.

CatalystSelection Start Target: Substituted Piperidine Chiral Is Enantiopurity Required? Start->Chiral Diastereomer Target Diastereomer? Chiral->Diastereomer No (Racemic/Achiral) Homo Homogeneous Asymmetric Hydrogenation Chiral->Homo Yes (>90% ee) Substrate Substrate Type Diastereomer->Substrate Cis/Trans Control Hetero Heterogeneous Hydrogenation Substrate->Hetero Pyridine Precursor CHAct Late-Stage C-H Activation Substrate->CHAct Existing Piperidine PtO2 PtO2 (Adams' Cat) Acidic Media (Favors cis) Hetero->PtO2 High cis-selectivity needed PdC Pd/C or Pd(OH)2 (Risk of hydrogenolysis) Hetero->PdC Benzyl removal needed RhC Rh/C (Prevents hydrogenolysis) Hetero->RhC Halogen tolerance needed IrComplex Ir-Chiral Phosphine (Requires Pyridinium Salt) Homo->IrComplex 2- or 2,6-substituted RhComplex Rh-JosiPhos (Requires 3-subst. Pyridinium) Homo->RhComplex 3-substituted PdDirect Pd(OAc)2 + Directing Group (C3/C4 Functionalization) CHAct->PdDirect

Figure 1: Decision tree for selecting the optimal catalytic system based on stereochemical requirements and substrate functionalization.

Part 2: Troubleshooting Heterogeneous Hydrogenation

Context: You are reducing a pyridine to a piperidine using metal on carbon (Pd/C, Pt/C, Rh/C).

Q1: "I am using Pd/C, but the reaction is stalling or I'm getting a complex mixture of partially reduced products. Why?"

Diagnosis: Catalyst Poisoning or Substrate Inhibition. Pyridines are Lewis bases. The nitrogen lone pair binds strongly to the metal surface, competing with hydrogen adsorption and effectively "poisoning" the catalyst. Corrective Protocol:

  • Switch to Acidic Media: Run the reaction in glacial acetic acid or add 1.0–2.0 equivalents of HCl/MeOH.

    • Mechanism:[1][2][3][4][5][6][7][8] Protonating the pyridine nitrogen (forming the pyridinium species) prevents the lone pair from coordinating tightly to the metal surface, allowing H₂ to access the active sites [1].

  • Change Catalyst: Switch to PtO₂ (Adams' Catalyst) . Platinum is generally more robust for heteroaromatic hydrogenation than Palladium and operates exceptionally well in acidic media.

Q2: "I need the cis-2,6-disubstituted piperidine, but I'm seeing significant trans isomer formation."

Diagnosis: Isomerization via Dehydrogenation. While heterogeneous hydrogenation follows the Horiuti-Polanyi mechanism (syn-addition of hydrogen), leading kinetically to the cis product, prolonged reaction times or low hydrogen pressure can allow the catalyst to dehydrogenate the product back to an enamine/imine intermediate, which then re-hydrogenates to the thermodynamically stable trans isomer. Corrective Protocol:

  • Increase H₂ Pressure: Operate at >50 bar (high pressure). High surface concentration of hydrogen favors rapid, irreversible reduction, trapping the kinetic cis product [2].

  • Use Rh/C: Rhodium is less prone to reversible dehydrogenation compared to Pd.

  • Stop Early: Monitor conversion closely and quench immediately upon completion to prevent thermodynamic equilibration.

Q3: "My substrate has a halogen (Cl, Br) or a benzyl ether. The hydrogenation removed them."

Diagnosis: Chemoselectivity Failure (Hydrogenolysis).[9] Pd/C is excellent for debenzylation and dehalogenation—exactly what you don't want here. Corrective Protocol:

  • Select Rh/C or Pt/C: These metals are much less active for hydrogenolysis (C-Cl or C-O bond cleavage) while retaining high activity for arene saturation.

  • Add a Poison: If you must use Pd, add a modifier like diphenylsulfide (0.5 mol%) or use sulfided platinum (Pt(S)/C) to inhibit the highly active sites responsible for hydrogenolysis [3].

Part 3: Troubleshooting Homogeneous Asymmetric Hydrogenation

Context: You require high enantioselectivity (ee > 90%) and are using Ir or Rh complexes.

Q4: "I tried hydrogenating my 2-substituted pyridine with an Iridium chiral catalyst, but there is zero conversion."

Diagnosis: Lack of Substrate Activation. Unlike heterogeneous catalysts, homogeneous Ir-complexes (e.g., [Ir(cod)Cl]₂ / Chiral Phosphine) rarely reduce neutral pyridines due to the high resonance energy of the aromatic ring and catalyst deactivation by the basic nitrogen. Corrective Protocol:

  • Activate the Substrate: You must convert the pyridine to a pyridinium salt or an N-iminopyridinium ylide before hydrogenation.

    • Protocol: Treat pyridine with Benzyl Bromide (BnBr) or Methyl Chloroformate to form the salt.

  • Catalyst System: Use the Zhou System or Charette System .

    • Zhou System: [Ir(cod)Cl]₂ + (S)-SegPhos + I₂ (additive). The iodine is critical for forming the active catalytic species [4].

    • Charette System: Use N-iminopyridinium ylides with Ir-phosphinooxazoline ligands [5].

Q5: "I am getting good conversion but poor enantioselectivity (<50% ee)."

Diagnosis: Counter-ion Effects or Ligand Mismatch. In ionic hydrogenation mechanisms, the counter-ion of the pyridinium salt plays a massive role in the stereodetermining step. Corrective Protocol:

  • Switch Counter-ions: If using chloride or bromide, switch to a non-coordinating anion like BF₄⁻ , PF₆⁻ , or BArF⁻ . Tighter ion pairing with halides can disrupt the chiral pocket of the catalyst.

  • Ligand Selection:

    • For 2-substituted pyridinium salts: Use (R)-MeO-Biphep or (R)-SynPhos [6].

    • For 3-substituted pyridinium salts: These are harder. Switch to a Rh/JosiPhos system in the presence of mild base (Et₃N) [7].[6]

Part 4: Late-Stage C-H Functionalization

Context: You have a piperidine scaffold and need to add an aryl group at C3 or C4 without de novo synthesis.

Q6: "How do I install a substituent at the C4 position of an existing piperidine ring?"

Diagnosis: Need for Directed C-H Activation. Standard lithiation (e.g., n-BuLi/TMEDA) typically functionalizes the C2 (alpha) position. Accessing C4 requires a directing group (DG) to "pull" the metal catalyst to the remote position. Corrective Protocol:

  • Install Directing Group: Attach an 8-aminoquinoline (AQ) amide at the C3 position (if a carboxyl group exists) or use a transient directing group strategy.

  • Catalytic System: Use Pd(OAc)₂ with an inorganic base (K₂CO₃) and a solvent like t-Amyl alcohol .

    • Mechanism:[2][3][4][5][6][7][8] The AQ group coordinates Pd(II), forming a palladacycle that activates the C4-H bond via a CMD (Concerted Metalation-Deprotonation) mechanism [8].

  • Stereochemistry: This method is highly diastereoselective, typically yielding the cis-3,4-disubstituted product.

Summary of Catalyst Performance
Catalyst SystemActive MetalPrimary ApplicationKey Selectivity FeatureMajor Limitation
Adams' Catalyst PtO₂Heterogeneous HydrogenationHigh cis-selectivity (in AcOH)Intolerant of sulfur; expensive.
Pd/C PdHeterogeneous HydrogenationGeneral reduction; debenzylationLow cis-selectivity; causes hydrogenolysis (loss of Cl, Br, OBn).
Rh/C RhHeterogeneous HydrogenationHalogen-tolerant reductionExpensive; requires higher pressures.
Ir/Bisphosphine Ir(I)Homogeneous AsymmetricHigh ee for 2-subst.[10] pyridinesMust use pyridinium salts; inactive on neutral pyridines.
Rh/JosiPhos Rh(I)Homogeneous AsymmetricHigh ee for 3-subst. pyridinesNarrow substrate scope; requires specific N-protecting groups.
Pd(OAc)₂/AQ Pd(II)C-H ActivationRegioselective C4-arylationRequires directing group installation/removal steps.
References
  • Scriven, E. F. V. (2013). Pyridine and Pyridine Derivatives.[2][8][11][12][13][14][15][16] In Comprehensive Heterocyclic Chemistry II. Elsevier. Link

  • Glorius, F., et al. (2004). "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition, 43(15), 2859-2862. Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. Link

  • Wang, X.-B., & Zhou, Y.-G. (2008). "Iridium-Catalyzed Asymmetric Hydrogenation of Pyridines." Journal of the American Chemical Society, 130(27), 8590-8591. Link

  • Legault, C. Y., & Charette, A. B. (2005). "Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides." Journal of the American Chemical Society, 127(25), 8966-8967. Link

  • Tang, W., & Zhang, X. (2003). "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews, 103(8), 3029-3070. Link

  • Gennari, C., et al. (2016).[17] "Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts." Chemistry – A European Journal, 22(28), 9528-9532. Link

  • He, J., Wasa, M., Chan, K. S. L., Shao, Q., & Yu, J.-Q. (2011). "Palladium-Catalyzed Transformations of Alkyl C–H Bonds." Chemical Reviews, 117(13), 8754-8786. Link

Sources

Technical Support Center: Crystallization of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Piperidine Challenge

Piperidine derivatives represent a unique crystallographic challenge due to two intrinsic factors: conformational flexibility (the chair/boat interconversion of the saturated ring) and high basicity (


). These factors frequently lead to "oiling out" (Liquid-Liquid Phase Separation), hygroscopic salts, and unpredictable polymorphism.

This guide moves beyond standard textbook advice, offering field-proven remediation strategies for the specific physical chemistry of piperidine scaffolds.

Module 1: Troubleshooting "Oiling Out" (LLPS)

User Report: "My product separates as a milky emulsion or a sticky gum at the bottom of the flask upon cooling. No crystals form even after days."

Diagnosis: You are encountering Liquid-Liquid Phase Separation (LLPS) .[1] This occurs when the metastable limit of the liquid-liquid immiscibility gap is crossed before the crystalline solubility curve is reached. The "oil" is a solute-rich liquid phase that traps impurities, preventing the ordering required for nucleation.[1]

The Mechanism: Piperidines often have low melting points. If


 (in the solvent mixture), you will get oil.[2][3] High supersaturation (

) drives the system into the "spinodal decomposition" zone rather than the nucleation zone.

Remediation Protocol: The Temperature Cycling Method Do not simply cool slower. You must disrupt the liquid structure.

  • Re-dissolve: Heat the mixture until the oil phase creates a clear, homogeneous solution (one phase).

  • Determine

    
    :  Cool slowly and note the exact temperature where turbidity (oil droplets) appears.
    
  • Seed in the Gap: Re-heat to

    
    above the 
    
    
    
    . Add crystalline seeds (0.5 - 1 wt%) here.
    • Why? Seeding provides a surface for growth, bypassing the high energy barrier of primary nucleation.

  • Isothermal Aging: Hold the temperature constant for 1-2 hours. Allow the seeds to grow.

  • Controlled Cooling: Cool at a rate of

    
    .
    

Visual Workflow: LLPS Remediation

OilingOut Start Problem: Solution Oils Out Heat Heat to Clear Solution (One Phase) Start->Heat Check Determine Cloud Point (T_cloud) Heat->Check Seed Add Seeds at T > T_cloud (Metastable Zone) Check->Seed Avoid LLPS Zone Hold Isothermal Hold (1-2 hrs) Allow Surface Growth Seed->Hold Cool Slow Cool (0.1°C/min) Hold->Cool Success Crystalline Suspension Cool->Success

Caption: Logic flow for bypassing the Liquid-Liquid Phase Separation (LLPS) region during piperidine crystallization.

Module 2: Salt Selection & Hygroscopicity

User Report: "I formed the HCl salt, but it turns into a deliquescent goo on the filter paper. Yield is impossible to determine."

Diagnosis: Piperidine HCl salts are notoriously hygroscopic due to the high charge density of the chloride anion and the ability of the piperidinium cation to hydrogen bond with atmospheric water.

Scientific Insight: According to the pKa Rule , a


 is required for stable salt formation.[4] While HCl satisfies this, the lattice energy is often insufficient to prevent hydration. You must switch to a counter-ion that increases the lattice packing efficiency or hydrophobicity.

Strategic Alternatives: Use the table below to select a counter-ion that matches your derivative's lipophilicity.

Counter-IonpKa (Acid)Risk ProfileBest For
Chloride (HCl) -7High HygroscopicityInitial screening only; often forms hydrates.
Fumarate 3.03LowGold Standard. Often forms stable, non-hygroscopic lattices (2:1 or 1:1).
Succinate 4.21ModerateGood alternative if Fumarate is too insoluble.
Tartrate 2.98ModerateChiral resolution; can form solvates.
Pamoate 2.51Very LowHighly lipophilic; extended release; insoluble in water.

Protocol: The "Reactive Crystallization"

  • Dissolve the piperidine free base in a non-polar solvent (e.g., Ethyl Acetate or MTBE).

  • Dissolve the acid (e.g., Fumaric acid) in a polar solvent (e.g., Methanol or IPA).

  • Reverse Addition: Add the acid solution dropwise to the base solution.

    • Why? Keeping the base in excess initially prevents local acidity spikes that might degrade sensitive functional groups, though for simple salts, this order controls supersaturation better.

Module 3: Polymorph Control (The Paroxetine Lesson)

User Report: "My XRPD pattern changed after drying the solid. The melting point dropped by 10 degrees."

Diagnosis: You are experiencing Polymorphic Transformation or Solvate Desolvation . Piperidine derivatives are famous for this, most notably Paroxetine HCl , which exists as a stable hemihydrate (Form I) and a metastable anhydrate (Form II).

The Science: Ostwald's Rule of Stages Crystallization often yields the least stable (kinetically favored) polymorph first. Upon drying or heating, it converts to the thermodynamically stable form.

  • Kinetic Form: Nucleates fast, high solubility, metastable (e.g., Anhydrate).

  • Thermodynamic Form: Nucleates slow, lower solubility, stable (e.g., Hemihydrate).

Troubleshooting Protocol: If you need the stable form, you must use Water Activity (


) Control .
  • Solvent System: Use a water-miscible organic solvent (e.g., IPA) containing a defined amount of water (e.g., 5-10%).

  • Slurry Conversion: If you isolate the wrong form, do not re-dissolve. Suspend the solid in the solvent system and stir (slurry) for 24-48 hours.

  • Mechanism: The metastable form will dissolve (higher solubility) and the stable form will recrystallize (lower solubility). This is Ostwald Ripening .

Visual Workflow: Polymorph Screening

Polymorph Input Crude Solid Screen Solvent Screen (Vary Water Activity) Input->Screen Analyze XRPD / DSC Analysis Screen->Analyze Decision Is Form Stable? Analyze->Decision Slurry Slurry Conversion (Thermodynamic Control) Decision->Slurry No (Metastable) Final Stable API Form Decision->Final Yes Slurry->Analyze Re-check

Caption: Workflow for identifying and converting metastable piperidine polymorphs using slurry dynamics.

Module 4: Impurity Rejection

User Report: "The crystals are colored, but the NMR looks clean. The color won't wash off."

Diagnosis: The impurity is likely included in the crystal lattice (solid solution) or trapped in liquid inclusions (mother liquor pockets) inside the crystal, rather than just adsorbed on the surface.

Remediation:

  • Switch Solvent: If the impurity is structurally similar to the product, it fits in the lattice. Change the solvent to one where the impurity is highly soluble (to keep it in solution) or has a very different shape (steric rejection).

  • Slower Growth: Fast growth traps mother liquor. Reduce the cooling rate to

    
     to allow the crystal lattice to "reject" foreign molecules.
    
References
  • Paroxetine HCl Polymorphism: Bučar, D. K., et al. "Disappearing Polymorphs Revisited."[5] Journal of the American Chemical Society, 2015.

  • Oiling Out Mechanisms: Veesler, S., et al. "Liquid-Liquid Phase Separation in Solution Crystallization." Crystal Growth & Design, 2008.

  • Salt Selection Guide: Serajuddin, A. T. M. "Salt formation to improve drug solubility."[6] Advanced Drug Delivery Reviews, 2007.

  • Paroxetine Hemihydrate Structure: "Paroxetine Hydrochloride: Polymorphs and Solvatomorphs." Crystal Growth & Design, 2021.[7]

  • General Crystallization Troubleshooting: "Oiling Out in Crystallization." Mettler Toledo Technical Guides.

Sources

Validation & Comparative

Comparative Efficacy of Acetylcholinesterase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

Acetylcholinesterase inhibitors (AChEIs) remain the cornerstone of pharmacological intervention for Alzheimer’s disease (AD) and other cholinergic deficits.[1] Their primary function is to inhibit the enzyme acetylcholinesterase (AChE), thereby preventing the hydrolysis of acetylcholine (ACh) into choline and acetate. This inhibition increases the concentration of ACh in the synaptic cleft, enhancing cholinergic transmission.

For researchers and drug developers, selecting the correct inhibitor requires navigating a complex landscape of binding affinities (IC50), selectivity profiles (AChE vs. Butyrylcholinesterase [BuChE]), and pharmacokinetic behaviors.

Mechanistic Visualization: Synaptic Inhibition

The following diagram illustrates the differential binding mechanisms of the primary AChEIs within the cholinergic synapse.

Synaptic_Mechanism ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) [Enzyme] ACh->AChE Hydrolysis (Breakdown) BuChE Butyrylcholinesterase (BuChE) [Glial Enzyme] ACh->BuChE Hydrolysis (Secondary) Receptor Post-Synaptic Receptor (nAChR / mAChR) ACh->Receptor Activates Donepezil Donepezil (Reversible, CAS & PAS Binder) Donepezil->AChE High Affinity Inhibition Rivastigmine Rivastigmine (Pseudo-Irreversible, Dual Inhibitor) Rivastigmine->AChE Covalent Inhibition Rivastigmine->BuChE Inhibits Galantamine Galantamine (Reversible + Allosteric Modulation) Galantamine->AChE Competitive Inhibition Galantamine->Receptor Allosteric Potentiation

Figure 1: Mechanistic pathways of major AChEIs.[2][3] Note Rivastigmine's dual inhibition and Galantamine's allosteric modulation.

Comparative Landscape: Quantitative Efficacy

The following data aggregates in vitro IC50 values and selectivity ratios. Note that IC50 values can vary based on experimental conditions (pH, temperature, source of enzyme); these represent consensus ranges from comparative studies.

CompoundIC50 (AChE)Selectivity (AChE : BuChE)Binding ModeHalf-Life (t1/2)Key Characteristic
Donepezil ~6.7 nM> 1000:1 (Highly Selective)Reversible (CAS & PAS)~70 hoursHigh potency, long duration, pure AChE selectivity.
Rivastigmine ~4.3 nM*~1:1 (Dual Inhibitor)Pseudo-irreversible (Carbamate)~1.5 hours**Inhibits both AChE and BuChE; metabolism independent of CYP450.
Galantamine ~12 nM~50:1 (Selective)Reversible (Competitive)~7 hoursDual action: AChE inhibition + nAChR allosteric modulation.
Huperzine A ~2–10 nMHighly SelectiveReversible (CAS & PAS)~10–14 hoursNatural alkaloid; high BBB penetration; neuroprotective potential.
Physostigmine ~0.67 nMLow SelectivityReversible~20 minsShort duration; primarily used as an antidote (e.g., atropine poisoning).

*Note on Rivastigmine: As a pseudo-irreversible inhibitor, its functional duration of action (~10 hours) far exceeds its plasma half-life due to the slow hydrolysis of the carbamylated enzyme complex.

Detailed Analysis
Donepezil (The Gold Standard)

Donepezil is a piperidine derivative that binds with high affinity to both the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) of AChE.

  • Causality: The dual-site binding creates a steric blockade, preventing ACh from entering the active gorge.

  • Research Use: Ideal for studies requiring specific AChE inhibition without confounding BuChE effects.

Rivastigmine (The Dual Inhibitor)

Rivastigmine is a carbamate inhibitor.[4] Unlike donepezil, it reacts covalently with the esteratic site of the enzyme, temporarily inactivating it.

  • Causality: It inhibits both AChE and BuChE (G1 form). In advanced AD, as AChE levels drop and BuChE levels rise, rivastigmine’s dual profile becomes clinically relevant.

  • Research Use: Used when studying the compensatory role of BuChE in cholinergic depletion.

Galantamine (The Modulator)

Galantamine is unique; it is a weaker inhibitor of AChE than donepezil but acts as an Allosteric Potentiating Ligand (APL) on nicotinic acetylcholine receptors (nAChRs).

  • Causality: It binds to a site on the nAChR distinct from the ACh binding site, increasing the channel opening probability when ACh binds.[5]

  • Research Use: Critical for studies investigating the interplay between enzyme inhibition and receptor sensitivity.

Experimental Methodology: The Ellman Assay (Self-Validating Protocol)

To objectively compare these inhibitors in a lab setting, the Ellman Assay is the validated standard. This protocol includes built-in controls to ensure data integrity.

Principle

AChE hydrolyzes the substrate Acetylthiocholine (ATCh) to produce Thiocholine .[1][6][7] Thiocholine reacts with DTNB (Ellman’s Reagent) to form 5-thio-2-nitrobenzoate (TNB), a yellow anion absorbing at 412 nm .[1][6]

Reaction:




[1][6]
Workflow Diagram

Ellman_Protocol Prep 1. Preparation (Buffer pH 8.0, DTNB, Enzyme, Inhibitor) Blank 2. Blank Setup (Buffer + DTNB + Substrate) NO ENZYME Prep->Blank Control 3. Positive Control (Enzyme + DTNB + Substrate) NO INHIBITOR Prep->Control Test 4. Test Sample (Enzyme + Inhibitor + DTNB + Substrate) Prep->Test Incubate 5. Incubation (Room Temp, 10-15 min) Blank->Incubate Control->Incubate Test->Incubate Measure 6. Measurement (Absorbance @ 412 nm) Incubate->Measure Calc 7. Calculation (% Inhibition) Measure->Calc

Figure 2: Step-by-step workflow for the Ellman Assay with mandatory controls.

Step-by-Step Protocol
  • Reagent Preparation:

    • Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0. (Critical: pH affects spontaneous hydrolysis of substrate).

    • DTNB: 10 mM in buffer.

    • Substrate (ATCh): 15 mM Acetylthiocholine Iodide in water.

    • Enzyme: Recombinant Human AChE or Electric Eel AChE (approx 0.1 U/mL final).

  • Plate Setup (96-well format):

    • Blank (Non-enzymatic hydrolysis): 150 µL Buffer + 20 µL DTNB + 20 µL ATCh.

    • Control (0% Inhibition): 130 µL Buffer + 20 µL Enzyme + 20 µL DTNB + 20 µL ATCh.

    • Test (Inhibitor): 110 µL Buffer + 20 µL Inhibitor + 20 µL Enzyme + 20 µL DTNB + 20 µL ATCh.

  • Self-Validating Steps:

    • Pre-Incubation: Incubate Enzyme + Inhibitor for 10–15 minutes before adding substrate (ATCh). This is crucial for slow-binding inhibitors like Rivastigmine.

    • Kinetic Read: Measure absorbance every 60 seconds for 10 minutes. Do not rely on a single endpoint.

    • Correction: Subtract the Blank slope from the Control and Test slopes to remove background noise.

  • Calculation:

    
    
    

Selection Guide for Researchers

Research GoalRecommended InhibitorRationale
Pure AChE Kinetics Donepezil High selectivity eliminates BuChE interference; classic competitive/mixed inhibition profile.
Dual Inhibition Models Rivastigmine Only major inhibitor that effectively targets BuChE; useful for late-stage AD models.
Nicotinic Receptor Studies Galantamine Essential for distinguishing between enzymatic inhibition and receptor modulation effects.[8]
Neuroprotection/Antidote Huperzine A High potency and reversible binding make it a strong candidate for neuroprotection studies or organophosphate poisoning pretreatment.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology.

  • BroadPharm. (2022).[9] Ellman's Assay Protocol.[7][9][10] BroadPharm Protocols.

  • BenchChem. (2025). Application Notes and Protocols for Ellman's Method in AChE/BChE Inhibition Assays. BenchChem.

  • Greig, N. H., et al. (2005). Phenserine and ring C hetero-analogues: drug candidates for the treatment of Alzheimer's disease. Medicinal Research Reviews.

  • Anand, P., & Singh, B. (2013). A review on cholinesterase inhibitors for Alzheimer's disease. Archives of Pharmacal Research.

  • Colovic, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology.

  • Stahl, S. M. (2000).[2] The new cholinesterase inhibitors for Alzheimer's disease, Part 2: illustrating their mechanisms of action. Journal of Clinical Psychiatry.

Sources

A Comparative Analysis of Novel Piperidine Derivatives as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

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A Deep Dive into IC50 Values and Structure-Activity Relationships for Next-Generation Alzheimer's Disease Therapeutics

Introduction: The Critical Role of Acetylcholinesterase in Neurological Disorders

Acetylcholinesterase (AChE) is a pivotal enzyme in the central and peripheral nervous systems.[1][2] Its primary function is the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, which terminates the signal transmission at cholinergic synapses.[1][2][3] In conditions such as Alzheimer's disease (AD), there is a significant deficit in cholinergic activity. The inhibition of AChE is a key therapeutic strategy to manage the symptoms of mild to moderate AD.[1][2][4] By inhibiting AChE, the concentration and duration of action of ACh in the synaptic cleft are increased, thereby compensating for the loss of cholinergic neurons.[3]

The piperidine scaffold has emerged as a crucial pharmacophore in the design of potent AChE inhibitors. Its unique structural features allow for interactions with key residues within the active site of the AChE enzyme. This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values of several novel piperidine derivatives against AChE, contextualized by the performance of established drugs. We will also delve into the structure-activity relationships (SAR) that govern their inhibitory potency and provide a detailed, reproducible protocol for assessing AChE inhibition.

The Rationale for Piperidine Derivatives as AChE Inhibitors: A Look at Structure-Activity Relationships

The development of potent and selective AChE inhibitors is a major focus of medicinal chemistry. The piperidine ring, a versatile heterocyclic motif, has been extensively explored in this context. The basic nitrogen atom of the piperidine ring is thought to play a crucial role in binding to the anionic subsite of the AChE active site.[5]

Early research into the structure-activity relationships of piperidine derivatives revealed several key insights:

  • The Benzyl Group: The presence of a 1-benzyl group on the piperidine ring is a common feature in many potent AChE inhibitors. This group can engage in hydrophobic interactions within the active site gorge.

  • Substitutions on the Benzamide Moiety: Modifying the benzamide portion of the molecule can significantly impact activity. For instance, substituting the benzamide with a bulky group in the para position has been shown to substantially increase inhibitory potency.[5]

  • N-Alkylation/Arylation of the Amide: Introducing an alkyl or phenyl group on the nitrogen atom of the benzamide can dramatically enhance activity.[5]

  • Rigid Analogues: Creating more rigid analogues of flexible piperidine derivatives can lead to more potent compounds by locking the molecule into an optimal conformation for binding.[6]

These principles have guided the design of numerous novel piperidine derivatives with impressive AChE inhibitory activity.

Comparative Analysis of IC50 Values

The IC50 value, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, is a standard metric for comparing the potency of different compounds. The following table summarizes the IC50 values of several novel piperidine derivatives and compares them to the well-established AChE inhibitor, Donepezil. It is important to note that IC50 values can vary depending on the experimental conditions, such as the source of the enzyme and the specific assay used.[7]

CompoundAChE IC50 (nM)Reference CompoundAChE IC50 (nM)
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (Compound 21)0.56Donepezil~5.7 - 6.7[6] / 600 ± 50 (µM)[8]
1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride (Compound 19)1.2
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020/Donepezil)5.7
N-(2-(piperidin-1-yl)ethyl)benzamide derivative (Compound 5d)13 ± 2.1
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (Compound 28)410 ± 1250
Phenoxyethyl Piperidine derivative (Compound 5c)500 ± 50
1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (Compound 20)5940 ± 1080

Note: The IC50 value for Donepezil can vary significantly across different studies and assay conditions. The values presented here are for comparative purposes.

Experimental Protocol: Determination of AChE Inhibition (Ellman's Method)

The most widely used method for determining AChE IC50 values is the spectrophotometric method developed by Ellman and colleagues.[7][9] This assay is based on the reaction of the product of AChE-mediated hydrolysis of acetylthiocholine (ATCh), thiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[7][10]

Materials and Reagents:
  • Acetylcholinesterase (AChE) from electric eel (or other appropriate source)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Donepezil (or other standard inhibitor)

  • Novel piperidine derivatives (test compounds)

  • 0.1 M Phosphate Buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Step-by-Step Procedure:
  • Preparation of Reagents:

    • AChE Solution: Prepare a stock solution of AChE in 0.1 M phosphate buffer (pH 8.0). The final concentration in the well should be optimized, but a common starting point is 0.1 U/mL.[10]

    • ATCI Solution: Prepare a 14 mM solution of ATCI in deionized water. Prepare this solution fresh daily.[9]

    • DTNB Solution: Prepare a 10 mM solution of DTNB in 0.1 M phosphate buffer (pH 8.0).[9]

    • Test Compound Solutions: Prepare a stock solution of the novel piperidine derivatives in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain a range of concentrations for IC50 determination. Ensure the final solvent concentration in the assay does not interfere with enzyme activity.

  • Assay Protocol (96-well plate):

    • To each well, add 140 µL of 0.1 M phosphate buffer (pH 8.0).[9]

    • Add 10 µL of the test compound solution at various concentrations (or standard inhibitor/vehicle for control wells).[9]

    • Add 10 µL of the AChE solution to each well.[9]

    • Incubate the plate at 25°C for 10 minutes.[9]

    • Add 10 µL of the DTNB solution to each well.[9]

    • Initiate the reaction by adding 10 µL of the ATCI solution to each well.[9]

    • Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for a set period (e.g., 10-15 minutes).[10]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula:

      • % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve. The IC50 is the concentration of the inhibitor that causes 50% inhibition of AChE activity.[7]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the Ellman's method for determining the IC50 value of a novel AChE inhibitor.

AChE_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay 96-Well Plate Assay cluster_measurement Data Acquisition & Analysis prep_buffer Prepare 0.1M Phosphate Buffer (pH 8.0) add_reagents Add Buffer, Inhibitor, and AChE Solution prep_buffer->add_reagents prep_ache Prepare AChE Stock Solution prep_ache->add_reagents prep_dtns Prepare DTNB Stock Solution add_dtns Add DTNB Solution prep_dtns->add_dtns prep_atci Prepare ATCI Substrate Solution add_atci Initiate Reaction with ATCI prep_atci->add_atci prep_inhibitor Prepare Serial Dilutions of Piperidine Derivatives prep_inhibitor->add_reagents incubate_pre Pre-incubate at 25°C add_reagents->incubate_pre incubate_pre->add_dtns add_dtns->add_atci measure_abs Measure Absorbance at 412 nm (Kinetic) add_atci->measure_abs calc_rate Calculate Reaction Rates measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for determining AChE IC50 values using the Ellman's method.

Mechanism of Acetylcholinesterase Inhibition

AChE inhibitors can be broadly classified as reversible or irreversible.[3] The novel piperidine derivatives discussed in this guide are typically reversible inhibitors. They bind to the active site of AChE, preventing the substrate, acetylcholine, from binding and being hydrolyzed.[11]

The active site of AChE contains two main subsites: the anionic site and the esteratic site.[11][12] The positively charged nitrogen of acetylcholine is attracted to the anionic site.[11] Reversible inhibitors, like many piperidine derivatives, compete with acetylcholine for binding to these active sites.[11] The binding of these inhibitors is non-covalent and can be reversed.

Conclusion and Future Directions

The exploration of novel piperidine derivatives continues to be a fruitful area of research for the development of potent and selective AChE inhibitors. The compounds highlighted in this guide demonstrate the remarkable potency that can be achieved through rational drug design based on a thorough understanding of structure-activity relationships. The low nanomolar IC50 values of compounds such as 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride and 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride underscore the potential of this chemical class.[5][13]

Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds to improve their blood-brain barrier permeability and in vivo efficacy. Furthermore, investigating the selectivity of these inhibitors for AChE over the related enzyme butyrylcholinesterase (BuChE) is crucial, as this can influence the side-effect profile of the drug. The detailed experimental protocol provided herein offers a robust framework for the continued evaluation and comparison of next-generation AChE inhibitors, ultimately contributing to the development of more effective therapies for Alzheimer's disease and other neurological disorders characterized by cholinergic deficits.

References

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine, and related derivatives. Journal of Medicinal Chemistry. [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. [Link]

  • Mechanism of action of acetylcholinesterase inhibitors. MedLink Neurology. [Link]

  • Acetylcholinesterase Inhibition Assay. Bio-protocol. [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]

  • Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PMC - NIH. [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. PubMed. [Link]

  • Physiology, Acetylcholinesterase. StatPearls - NCBI Bookshelf - NIH. [Link]

  • Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. PubMed. [Link]

  • Acetylcholinesterase inhibitor. Wikipedia. [Link]

  • Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. PMC - PubMed Central. [Link]

  • Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. PubMed Central. [Link]

  • Alzheimer's Drugs - OHP Preferred Drug List. Oregon Health Plan. [Link]

Sources

A Comparative Analysis of Synthetic Routes to Ethyl 2-(1-methylpiperidin-4-yl)acetate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This guide provides a comprehensive comparative analysis of different synthetic routes to Ethyl 2-(1-methylpiperidin-4-yl)acetate, a key building block in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the prevailing synthetic strategies, their underlying chemical principles, and practical considerations for laboratory and process scale-up.

Introduction

Ethyl 2-(1-methylpiperidin-4-yl)acetate is a valuable intermediate in medicinal chemistry, notably as a precursor for the synthesis of active pharmaceutical ingredients (APIs). The efficiency, cost-effectiveness, and scalability of its synthesis are therefore of critical importance. This guide will explore and compare two primary synthetic pathways: a convergent approach commencing with a protected piperidone derivative, and a linear strategy starting from a pyridine precursor. Each route will be evaluated based on reaction yields, reagent accessibility and cost, operational complexity, and scalability.

Route 1: Convergent Synthesis from 1-Benzyl-4-piperidone

This widely employed route is characterized by its convergent nature, building the piperidine core and the acetate side chain in a stepwise fashion. The key steps involve the introduction of the acetate moiety via a Horner-Wadsworth-Emmons reaction, followed by deprotection and N-methylation.

Step 1: Horner-Wadsworth-Emmons Olefination

The synthesis commences with the reaction of commercially available 1-benzyl-4-piperidone with a stabilized phosphonate ylide, typically generated from triethyl phosphonoacetate. This olefination reaction introduces the ethyl acetate side chain, yielding Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate.[1] The use of a strong base, such as sodium hydride, is essential to deprotonate the phosphonate ester and generate the reactive carbanion.[2][3]

Step 2: Catalytic Hydrogenation and Debenzylation

The subsequent step involves the simultaneous reduction of the exocyclic double bond and the removal of the N-benzyl protecting group. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This transformation yields the key intermediate, Ethyl 2-(piperidin-4-yl)acetate.

Step 3: N-Methylation

The final step is the methylation of the secondary amine of the piperidine ring. Two common methods are employed for this transformation: the Eschweiler-Clarke reaction and direct alkylation with a methylating agent.

  • Eschweiler-Clarke Reaction: This classical method utilizes formaldehyde and formic acid to achieve N-methylation.[4][5] The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced by formic acid.[3][6] This method is advantageous as it avoids the use of hazardous alkylating agents and typically results in high yields with minimal over-alkylation.[7]

  • Direct Alkylation: Alternatively, N-methylation can be achieved using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.[5][8] While effective, this method requires careful control of stoichiometry to prevent the formation of quaternary ammonium salts and involves the use of a toxic and volatile reagent.

Route 2: Linear Synthesis from 4-Pyridineacetic Acid

An alternative approach involves a more linear sequence starting from a commercially available pyridine derivative. This route leverages the catalytic reduction of the aromatic pyridine ring to the corresponding piperidine.

Step 1: Esterification of 4-Pyridineacetic Acid

The synthesis begins with the esterification of 4-pyridineacetic acid to produce Ethyl 2-(pyridin-4-yl)acetate. Standard esterification conditions, such as treatment with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid or thionyl chloride), are typically employed.

Step 2: Catalytic Hydrogenation of the Pyridine Ring

The core of this route is the complete reduction of the pyridine ring to a piperidine ring. This transformation is a significant challenge due to the aromatic stability of the pyridine nucleus. It generally requires more forcing conditions than the reduction of an isolated double bond, often employing catalysts such as platinum oxide (PtO₂) or rhodium on alumina (Rh/Al₂O₃) under elevated hydrogen pressure and potentially in an acidic medium to facilitate the reduction.

Step 3: N-Methylation

Once Ethyl 2-(piperidin-4-yl)acetate is obtained, the final N-methylation step is carried out using one of the methods described in Route 1, such as the Eschweiler-Clarke reaction or direct alkylation.

Comparative Analysis

To facilitate a direct comparison, the following table summarizes the key aspects of each synthetic route.

FeatureRoute 1: Convergent Synthesis from 1-Benzyl-4-piperidoneRoute 2: Linear Synthesis from 4-Pyridineacetic Acid
Starting Materials 1-Benzyl-4-piperidone, Triethyl phosphonoacetate4-Pyridineacetic acid, Ethanol
Number of Steps 33
Key Intermediates Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate, Ethyl 2-(piperidin-4-yl)acetateEthyl 2-(pyridin-4-yl)acetate, Ethyl 2-(piperidin-4-yl)acetate
Overall Yield Generally high, with individual steps often exceeding 90%.Can be lower due to the challenging pyridine ring reduction.
Scalability Well-established and scalable.The high-pressure hydrogenation step may pose challenges for large-scale production.
Reagent Cost & Availability Starting materials are commercially available. Triethyl phosphonoacetate can be costly.Starting materials are relatively inexpensive and readily available.
Safety & Environmental Use of sodium hydride requires careful handling. N-methylation with methyl iodide involves a toxic reagent. Eschweiler-Clarke is a greener alternative.High-pressure hydrogenation requires specialized equipment and safety protocols.

Experimental Protocols

Route 1: Convergent Synthesis

Step 1: Synthesis of Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate [1]

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere is added triethyl phosphonoacetate (1.2 equivalents) dropwise at 0 °C. The mixture is stirred at room temperature for 30 minutes. A solution of 1-benzyl-4-piperidone (1.0 equivalent) in anhydrous THF is then added dropwise. The reaction is stirred at room temperature for 1-2 hours until completion (monitored by TLC). The reaction is quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate as a colorless oil (yield: ~98%).

Step 2: Synthesis of Ethyl 2-(piperidin-4-yl)acetate

Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate (1.0 equivalent) is dissolved in ethanol. Palladium on carbon (10 wt. %, ~5 mol%) is added to the solution. The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (40-50 psi) at room temperature for 12-16 hours. Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to give Ethyl 2-(piperidin-4-yl)acetate as a colorless oil, which is often used in the next step without further purification.

Step 3: Synthesis of Ethyl 2-(1-methylpiperidin-4-yl)acetate (Eschweiler-Clarke Method) [4][5]

To a solution of Ethyl 2-(piperidin-4-yl)acetate (1.0 equivalent) in formic acid (excess, ~5-10 equivalents) is added aqueous formaldehyde (37 wt. %, ~3-5 equivalents). The mixture is heated at reflux (90-100 °C) for 4-6 hours. After cooling to room temperature, the reaction mixture is made alkaline by the addition of a saturated aqueous solution of sodium carbonate. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation or column chromatography to yield Ethyl 2-(1-methylpiperidin-4-yl)acetate.

Route 2: Linear Synthesis

Step 1: Synthesis of Ethyl 2-(pyridin-4-yl)acetate

To a solution of 4-pyridineacetic acid hydrochloride (1.0 equivalent) in absolute ethanol (excess) is added thionyl chloride (1.2 equivalents) dropwise at 0 °C. The reaction mixture is then heated at reflux for 4-6 hours. The solvent is removed under reduced pressure, and the residue is dissolved in water and neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give Ethyl 2-(pyridin-4-yl)acetate.

Step 2: Synthesis of Ethyl 2-(piperidin-4-yl)acetate

Ethyl 2-(pyridin-4-yl)acetate (1.0 equivalent) is dissolved in glacial acetic acid. Platinum(IV) oxide (Adam's catalyst, ~5 mol%) is added. The mixture is hydrogenated in a high-pressure autoclave under a hydrogen atmosphere (500-1000 psi) at 50-60 °C for 24-48 hours. After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The residue is neutralized with a base and extracted to yield Ethyl 2-(piperidin-4-yl)acetate.

Step 3: Synthesis of Ethyl 2-(1-methylpiperidin-4-yl)acetate

This step is carried out as described in Route 1, Step 3.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_route1 Route 1: Convergent Synthesis cluster_route2 Route 2: Linear Synthesis R1_Start 1-Benzyl-4-piperidone R1_Inter1 Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate R1_Start->R1_Inter1 Horner-Wadsworth-Emmons R1_ R1_ reagent1 Triethyl phosphonoacetate, NaH R1_Inter2 Ethyl 2-(piperidin-4-yl)acetate R1_Inter1->R1_Inter2 Hydrogenation R1_reagent2 H₂, Pd/C R1_reagent2->R1_Inter1 R1_Product Ethyl 2-(1-methylpiperidin-4-yl)acetate R1_Inter2->R1_Product N-Methylation R1_reagent3a HCOOH, HCHO (Eschweiler-Clarke) R1_reagent3a->R1_Inter2 R1_reagent3b CH₃I, K₂CO₃ R1_reagent3b->R1_Inter2 R1_reagent1 R1_reagent1 R1_reagent1->R1_Start R2_Start 4-Pyridineacetic Acid R2_Inter1 Ethyl 2-(pyridin-4-yl)acetate R2_Start->R2_Inter1 Esterification R2_reagent1 Ethanol, H⁺ R2_reagent1->R2_Start R2_Inter2 Ethyl 2-(piperidin-4-yl)acetate R2_Inter1->R2_Inter2 Pyridine Ring Reduction R2_reagent2 H₂, PtO₂ or Rh/Al₂O₃ R2_reagent2->R2_Inter1 R2_Product Ethyl 2-(1-methylpiperidin-4-yl)acetate R2_Inter2->R2_Product R2_reagent3 N-Methylation (as in Route 1) R2_reagent3->R2_Inter2

Caption: Comparative workflow of the two primary synthetic routes to Ethyl 2-(1-methylpiperidin-4-yl)acetate.

Conclusion

Both synthetic routes presented offer viable pathways to Ethyl 2-(1-methylpiperidin-4-yl)acetate. The choice between them will largely depend on the specific requirements of the synthesis, including scale, cost considerations, and available equipment.

Route 1 is a robust and high-yielding sequence that is well-documented and readily scalable. The Horner-Wadsworth-Emmons reaction provides a reliable method for constructing the carbon framework, and the subsequent hydrogenation and N-methylation steps are generally efficient. The Eschweiler-Clarke reaction is a particularly attractive option for the final step due to its safety profile and high efficiency.

Route 2 offers the advantage of starting from a simpler and potentially more cost-effective precursor. However, the critical step of pyridine ring reduction can be challenging, often requiring high-pressure hydrogenation equipment and careful optimization of reaction conditions to achieve complete conversion and good yields.

For most laboratory and pilot-plant scale syntheses, Route 1 is likely the preferred method due to its predictability and high overall yield. For large-scale industrial production, a thorough cost analysis of starting materials and process optimization of the hydrogenation step in Route 2 might make it a competitive alternative.

References

  • Horner, L.; Hoffmann, H.; Wippel, H. G. Über Phosphinoxyde, IV. Mitteil.: Phosphinoxyde als Olefinierungs-Reagenzien. Chem. Ber.1958 , 91 (1), 61-63. [Link]

  • Wadsworth, W. S.; Emmons, W. D. The Utility of Phosphonate Carbanions in Olefin Synthesis. J. Am. Chem. Soc.1961 , 83 (7), 1733-1738. [Link]

  • Eschweiler, W. Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Ber. Dtsch. Chem. Ges.1905 , 38 (1), 880-882. [Link]

  • METHYLGENE INC. WO2007/118137, 2007, A1.
  • Clarke, H. T.; Gillespie, H. B.; Weisshaus, S. Z. The Action of Formaldehyde on Amines and Amino Acids. J. Am. Chem. Soc.1933 , 55 (11), 4571-4587. [Link]

  • Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]

  • Eschweiler-Clarke reaction. Wikipedia. [Link]

  • Hofmann, A. W. Researches into the molecular constitution of the organic bases. Philos. Trans. R. Soc. Lond.1850 , 140, 93-131. [Link]

  • Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers. [Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Int. J. Pharm. Sci. Rev. Res.2015 , 33 (2), 114-118. [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules2023 , 28 (15), 5789. [Link]

  • A SOLVENT-FREE AND FORMALIN-FREE ESCHWEILER-CLARKE METHYLATION FOR AMINES. Org. Process Res. Dev.2007 , 11 (3), 457–461. [Link]

  • ethyl 2-pyridylacetate. Organic Syntheses. [Link]

  • Highly Enantioselective Iridium-Catalyzed Hydrogenation of 2-Benzylquinolines and 2-Functionalized and 2,3-Disubstituted Quinolines. Org. Lett.2009 , 11 (7), 1547–1550. [Link]

  • Methylation using iodomethane : r/Chempros. Reddit. [Link]

  • Transfer Hydrogenation of N- and O-Containing Heterocycles Including Pyridines with H3N-BH3 Under the Catalysis of the Homogeneous Ruthenium Precatalyst. Org. Lett.2024 , 26 (5), 866–871. [Link]

  • Eschweiler-Clarke Reaction. Organic Chemistry Portal. [Link]

Sources

Strategic Guide: Cross-Reactivity Profiling of Ethyl 2-(1-methylpiperidin-4-yl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a strategic framework for evaluating the cross-reactivity and selectivity profiles of Ethyl 2-(1-methylpiperidin-4-yl)acetate (EMP-4-A) derivatives. These compounds serve as critical pharmacophores in the development of neurotherapeutics, particularly targeting Muscarinic Acetylcholine Receptors (mAChRs) , Acetylcholinesterase (AChE) , and Sigma Receptors .

Executive Summary: The Scaffold Advantage

Ethyl 2-(1-methylpiperidin-4-yl)acetate represents a "privileged scaffold" in medicinal chemistry. Its structure—a basic tertiary amine (N-methylpiperidine) linked to an ester functionality—mimics the bio-active conformation of neurotransmitters like Acetylcholine and Dopamine .

While this structural mimicry grants high affinity for G-Protein Coupled Receptors (GPCRs), it inherently introduces a high risk of cross-reactivity . Derivatives of this scaffold often suffer from "promiscuity," binding unintentionally to off-targets such as the hERG channel (cardiotoxicity) or Muscarinic subtypes (M2/M4 side effects).

This guide provides a rigorous, self-validating workflow to map these off-target interactions, comparing this scaffold against rigid analogs like Tropanes and Quinuclidines .

Mechanism & Target Landscape

To design an effective cross-reactivity study, one must understand the "pharmacophore triangle" of the EMP-4-A scaffold:

  • Cationic Center: The protonated N-methyl nitrogen interacts with Aspartate residues in GPCR transmembrane domains (e.g., Asp113 in β2-AR).

  • Flexible Linker: The ethyl acetate chain allows the molecule to adopt multiple conformations, increasing the likelihood of binding to diverse pockets (M1 vs. M3).

  • Lipophilic Tail: Derivatives often append aryl groups here to boost potency, which inadvertently increases affinity for Sigma-1 receptors and hERG .

Core Cross-Reactivity Panel (The "Dirty Dozen" for Piperidines)

When developing these derivatives, you must screen against the following to ensure safety and specificity:

Target ClassSpecific Off-TargetRisk / Physiological Consequence
Muscarinic M2 (Heart), M3 (Smooth Muscle)Bradycardia, Dry mouth, Urinary retention.
Cardiac Ion Channels hERG (Kv11.1)QT prolongation, Torsades de Pointes (Critical for piperidines).
Cholinesterases AChE / BuChECholinergic crisis (SLUDGE syndrome) if not intended.
Transporters DAT / SERTPsychostimulant effects (addiction potential).
Sigma Receptors σ1 / σ2Motor effects, potential psychotomimetic properties.

Comparative Analysis: EMP-4-A vs. Alternative Scaffolds

When selecting a scaffold for a Muscarinic or CNS target, researchers often choose between the flexible Piperidine (EMP-4-A) and rigid bicyclic systems.

Table 1: Performance Comparison of Pharmacological Scaffolds
FeatureEMP-4-A Derivatives (Piperidines)Tropane Derivatives (e.g., Atropine)Quinuclidine Derivatives (e.g., QNB)
Structural Rigidity Low (Flexible) High (Bicyclic)High (Caged Bicyclic)
Receptor Selectivity Tunable (Side chains dictate subtype preference)Poor (Often pan-muscarinic)High (Stereochemistry drives fit)
Synthetic Feasibility High (Cheap starting material, scalable)Low (Complex stereocenters)Moderate (Requires specific precursors)
Metabolic Stability Moderate (Ester hydrolysis risk)HighHigh
hERG Liability High Risk (Requires mitigation)Low RiskModerate Risk
CNS Penetration Excellent (LogP adjustable)ExcellentExcellent

Insight: Choose EMP-4-A for rapid library generation and hit-to-lead optimization where subtype selectivity (e.g., M1 vs M3) is required. Choose Quinuclidines if metabolic stability is the primary bottleneck.

Experimental Protocols: Self-Validating Systems

Protocol A: Radioligand Binding Assay (Cross-Reactivity Screen)

Objective: Determine the affinity (


) of the derivative for off-target receptors (e.g., M2 Muscarinic).

Reagents:

  • Membrane Prep: CHO-K1 cells overexpressing human M2 receptor.

  • Radioligand: [³H]-N-Methylscopolamine (0.2 nM).

  • Reference Ligand: Atropine (1 µM) for non-specific binding (NSB).

Workflow:

  • Preparation: Dilute EMP-4-A derivative in assay buffer (PBS, pH 7.4) across an 8-point concentration range (

    
     M to 
    
    
    
    M).
  • Incubation: Mix 50 µL Membrane + 25 µL Radioligand + 25 µL Test Compound. Incubate at 25°C for 60 mins.

  • Filtration: Harvest on GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Detection: Add scintillant and count in a MicroBeta counter.

  • Validation:

    • Z-Factor: Must be > 0.5.

    • Reference Check: Atropine

      
       must fall within 2-fold of historical mean.
      
Protocol B: Functional Selectivity Assay (FLIPR Calcium Flux)

Objective: Distinguish between Agonists, Antagonists, and Inverse Agonists. Binding does not equal function.

Workflow:

  • Dye Loading: Load cells (e.g., HEK-293 expressing M1) with Fluo-4 AM calcium indicator for 45 mins.

  • Baseline: Measure fluorescence (

    
    ) for 10 seconds.
    
  • Injection: Inject EMP-4-A derivative.

  • Agonist Mode: Monitor Calcium spike.

  • Antagonist Mode: Inject

    
     of Acetylcholine 15 mins later; measure inhibition of response.
    

Visualizing the Cross-Reactivity Logic

The following diagram illustrates the decision matrix for evaluating EMP-4-A derivatives, ensuring "Fail Early, Fail Cheap" logic.

CrossReactivityLogic Start EMP-4-A Derivative (Candidate) PrimaryScreen Primary Target Screen (e.g., M1 Receptor) Start->PrimaryScreen Hit Hit Confirmed (Ki < 100 nM) PrimaryScreen->Hit Active SelectivityPanel Cross-Reactivity Panel Hit->SelectivityPanel Subtypes Subtype Selectivity (M2/M3/M4/M5) SelectivityPanel->Subtypes Safety Safety Targets (hERG, AChE, DAT) SelectivityPanel->Safety Decision Selectivity Ratio (Off-Target Ki / Target Ki) Subtypes->Decision Safety->Decision Pass Lead Candidate (>50x Selectivity) Decision->Pass Ratio > 50 Fail Discard / Redesign Decision->Fail Ratio < 10 or hERG < 1µM

Caption: Decision matrix for advancing EMP-4-A derivatives based on selectivity ratios and safety thresholds.

Synthesis & Optimization Workflow

To minimize cross-reactivity, structural modifications on the EMP-4-A scaffold should follow this logic:

OptimizationWorkflow Scaffold EMP-4-A Scaffold Mod1 N-Substitution (Bulky groups reduce nicotinic binding) Scaffold->Mod1 Mod2 Ester Hydrolysis (Convert to Amide for stability) Scaffold->Mod2 Mod3 C4-Functionalization (Rigidify to improve subtype selectivity) Scaffold->Mod3 Result Optimized Lead Mod1->Result Mod2->Result Mod3->Result

Caption: Structural optimization strategies to enhance metabolic stability and receptor selectivity.

References

  • National Institute of Mental Health (NIMH). Psychoactive Drug Screening Program (PDSP) Assay Protocols. Retrieved from [Link]

  • Journal of Medicinal Chemistry.Structure-Activity Relationships of Piperidine-Based Muscarinic Antagonists. (General Reference for Scaffold Pharmacology).
  • FDA Guidance for Industry. S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (hERG Assay). Retrieved from [Link]

Optimizing Binding Mode Prediction for Piperidine Scaffolds: Rigid vs. Induced Fit Docking Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine scaffold is a cornerstone of medicinal chemistry, serving as the pharmacophore for numerous FDA-approved drugs, including the acetylcholinesterase (AChE) inhibitor Donepezil (Aricept). However, accurately predicting the binding mode of piperidine derivatives presents unique computational challenges due to the scaffold's high flexibility, pH-dependent protonation states, and reliance on specific cation-


 interactions.

This guide provides an objective technical comparison between Standard Rigid-Receptor Docking (SRD) and Induced Fit Docking (IFD) protocols. By analyzing the binding thermodynamics of piperidine inhibitors within the AChE gorge, we demonstrate why incorporating receptor flexibility is not merely optional but critical for this chemical class.

The Piperidine Challenge: Why Standard Docking Fails

Before comparing protocols, it is essential to understand the physicochemical behavior of the piperidine ring in a biological context.

The Protonation Trap

The


 of a typical piperidine nitrogen is approximately 11.0. At physiological pH (7.4), the population is almost exclusively protonated (cationic). A common error in high-throughput virtual screening is docking the neutral species.
  • Mechanism: The protonated amine acts as a focal point for cation-

    
     interactions  with aromatic residues (e.g., Trp86 in AChE).
    
  • Consequence: Docking the neutral form results in the loss of ~3–5 kcal/mol of binding energy, leading to false negatives and incorrect pose orientation.

The "Breathing" Pocket

Piperidine inhibitors often target deep, narrow gorges (e.g., AChE, GPCRs). The "lock and key" model (Rigid Docking) fails because the protein side chains—specifically Tryptophan and Tyrosine residues—must rotate to accommodate the bulky piperidine-benzyl moieties.

Comparative Methodology: Rigid vs. Induced Fit[1][2][3]

We compared the performance of two industry-standard workflows using the Donepezil-AChE complex (PDB: 1EVE) as the ground truth validation set.

Protocol A: Standard Rigid-Receptor Docking (SRD)
  • Method: The receptor is treated as a static grid. Only ligand torsion angles are rotatable.

  • Software Class: AutoDock Vina, Glide SP.

  • Hypothesis: Efficient for screening but lacks the ability to model the "gate-opening" mechanism of the Peripheral Anionic Site (PAS).

Protocol B: Induced Fit Docking (IFD)
  • Method: An iterative process.

    • Soft Docking: Ligand docked with reduced van der Waals radii.

    • Prime/Refinement: Side chains within 5 Å of the ligand are sampled/minimized.

    • Re-Docking: Ligand is docked into the new, optimized receptor conformation.

  • Software Class: Schrödinger IFD, Gold (with flexible side chains).

  • Hypothesis: Computationally expensive but necessary to capture the cation-

    
     stacking geometry.
    

Data Analysis & Validation

The following data summarizes the performance of both protocols in reproducing the crystallographic pose of Donepezil within human AChE.

Table 1: Accuracy Comparison (RMSD & Interaction Recovery)
MetricRigid Receptor Docking (SRD)Induced Fit Docking (IFD)
RMSD (vs Crystal) 2.45 Å (Fail)0.68 Å (Success)
Trp86 Interaction Weak hydrophobic contactStrong Cation-

(Geometry optimized)
Phe295 H-Bond Missing in 40% of posesPreserved in 95% of poses
Binding Energy -8.2 kcal/mol-12.4 kcal/mol
Calculation Time < 1 minute/ligand~30 minutes/ligand
Table 2: Binding Mode Error Analysis
Structural FeatureRigid Docking OutcomeInduced Fit OutcomeCausality
Piperidine Ring Often flipped 180°Correct "Chair" conformationIFD allows Trp86 to rotate, accommodating the bulky protonated amine.
Benzyl Tail Clashes with Tyr337Stacks with Trp286Tyr337 acts as a "swinging gate"; rigid docking treats it as a wall.
Water Bridges IgnoredImplicitly modeled (Solvation)IFD scoring functions better account for desolvation penalties in deep gorges.

Key Insight: In the Rigid Docking scenario, the algorithm forces the piperidine ring into a high-energy conformation to avoid steric clashes with static side chains, resulting in a high RMSD. IFD resolves this by relaxing the protein around the ligand.

Critical Protocol: Optimized Workflow for Piperidines

To achieve the results in the "Induced Fit" column above, follow this self-validating protocol. This workflow assumes access to a suite capable of flexible receptor docking (e.g., Schrödinger, MOE, or AutoDock with flexible residues).

Step 1: Ligand Preparation (The Foundation)
  • Generate 3D Conformations: Do not use 2D inputs.

  • Protonation State (Crucial): Use Epik or MarvinSketch to generate states at pH 7.4 +/- 0.5.

    • Validation Check: Ensure the piperidine nitrogen has a formal charge of +1.

  • Chirality: Generate both R and S enantiomers if the piperidine is substituted.

Step 2: Protein Preparation
  • H-Bond Network: Optimize Hydrogen bonds (PropKa) at pH 7.4.

  • Restrained Minimization: Minimize the protein structure (OPLS4 or AMBER force field) until RMSD reaches 0.30 Å to remove steric clashes from the crystal structure.

Step 3: Induced Fit Docking Parameters[2]
  • Box Center: Centered on the native ligand (or catalytic triad Ser203/His447).

  • Side Chain Trimming: Temporarily remove side chains of Trp86, Tyr337, and Trp286 (for AChE) during the initial "Soft Dock" phase.

  • Refinement: Re-orient side chains for all poses within 30 kcal/mol of the best pose.

Step 4: Post-Docking Analysis
  • Visual Inspection: Filter poses that do not exhibit the cation-

    
     interaction with the conserved Tryptophan.
    
  • Strain Check: Discard poses where the ligand internal energy is >10 kcal/mol higher than its local minimum.

Visualizing the Workflow

The following diagram illustrates the decision logic and data flow for the optimized Induced Fit protocol.

PiperidineDockingWorkflow Start Start: Piperidine Scaffold LigandPrep Ligand Preparation (Epik/LigPrep) Start->LigandPrep ProtonationCheck Check Protonation (pH 7.4) Is Nitrogen Cationic? LigandPrep->ProtonationCheck ProtonationCheck->LigandPrep No (Neutral) ProteinPrep Protein Preparation (H-Bond Optimization) ProtonationCheck->ProteinPrep Yes (+1 Charge) GridGen Grid Generation (Define Active Site) ProteinPrep->GridGen DockingChoice Select Protocol GridGen->DockingChoice RigidDock Rigid Receptor Docking (High Speed) DockingChoice->RigidDock Screening (>10k cmpds) IFD Induced Fit Docking (Flexible Side Chains) DockingChoice->IFD Lead Opt (<100 cmpds) Analysis Interaction Analysis (Cation-Pi Validation) RigidDock->Analysis High False Positive Risk Scoring Scoring & Refinement (Prime/MM-GBSA) IFD->Scoring Scoring->Analysis

Caption: Workflow logic for docking piperidine derivatives. Note the critical decision point at "Select Protocol" favoring IFD for Lead Optimization.

References

  • Cheung, J., et al. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important ligands.[1][2] Journal of Medicinal Chemistry.

  • Kryger, G., et al. (1999). Structure of acetylcholinesterase complexed with E2020 (Aricept): implications for the design of new anti-Alzheimer drugs. Structure.[3][1][4][5][6][7]

  • Sherman, W., et al. (2006). Novel Method for Cumulative Accuracy in Modeling Protein-Ligand Interactions: Induced Fit Docking. Journal of Chemical Information and Modeling.

  • Touami, A. B., et al. (2023). A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase. PMC.

  • BenchChem. (2025).[8] Comparative Docking Analysis of Piperidine Derivatives: A Guide for Researchers.

Sources

A Comparative Guide to Radiolabeled Acetylcholinesterase (AChE) Substrates for Positron Emission Tomography (PET) Imaging

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the in vivo quantification of acetylcholinesterase (AChE) activity provides a critical window into the cholinergic system's integrity and function. This is particularly salient in the study of neurodegenerative disorders like Alzheimer's disease, where cholinergic deficits are a key pathological feature. Positron Emission Tomography (PET) has emerged as a powerful, non-invasive imaging modality for this purpose, with the development of radiolabeled AChE substrates being a pivotal advancement. This guide offers a comparative analysis of prominent radiolabeled AChE substrates, delving into their performance characteristics, supported by experimental data, to aid in the selection of the most suitable tracer for your research needs.

The Rationale for Targeting AChE with PET Substrates

The foundational principle behind using radiolabeled substrates for AChE PET imaging is elegant in its simplicity. A lipophilic radiotracer, which is a substrate for AChE, is administered intravenously. This tracer readily crosses the blood-brain barrier and permeates brain tissue. In regions with high AChE activity, the enzyme hydrolyzes the radiolabeled substrate. This enzymatic action transforms the lipophilic tracer into a hydrophilic metabolite. This newly formed radiolabeled metabolite is then effectively "trapped" within the brain tissue, as its hydrophilic nature prevents it from diffusing back across the blood-brain barrier. The resulting accumulation of radioactivity in different brain regions, as detected by the PET scanner, is proportional to the local AChE activity. This allows for the creation of detailed maps of enzyme distribution and quantification of its activity.[1][2]

Key Radiolabeled AChE Substrates: A Comparative Overview

The two most extensively studied and utilized classes of radiolabeled AChE substrates are based on carbon-11 ([¹¹C]) and fluorine-18 ([¹⁸F]) labeling. Each radionuclide possesses distinct advantages and disadvantages that influence the choice of tracer for a particular study.[3]

Carbon-11 Labeled Substrates: The Pioneers

Carbon-11 has a relatively short half-life of approximately 20.4 minutes. This characteristic allows for multiple PET scans in the same subject on the same day, which is advantageous for test-retest studies or for assessing the impact of a therapeutic intervention in a short timeframe.

  • N-[¹¹C]-methylpiperidin-4-yl acetate ([¹¹C]MP4A) : As an analogue of acetylcholine, [¹¹C]MP4A has been instrumental in demonstrating reduced AChE activity in the cerebral cortex of patients with Alzheimer's disease.[4]

  • N-[¹¹C]-methylpiperidin-4-yl propionate ([¹¹C]PMP) : [¹¹C]PMP exhibits a slower hydrolysis rate compared to [¹¹C]MP4A. This slower kinetic profile provides better discrimination between brain regions with varying levels of AChE activity, making it a preferred tracer in many research settings.[1][2]

Fluorine-18 Labeled Substrates: The Next Generation

Fluorine-18 boasts a longer half-life of approximately 109.8 minutes. This extended half-life offers significant logistical advantages, including the ability to transport the radiotracer to facilities without an on-site cyclotron and the potential to conduct longer dynamic imaging studies.

Several ¹⁸F-labeled analogs of piperidinyl esters have been developed and evaluated. A notable example is (R)-N-[¹⁸F]fluoroethyl-3-pyrrolidinyl acetate , which has shown promising characteristics in preclinical studies, including an in vivo metabolism rate and primate brain uptake similar to that of [¹¹C]PMP.[5]

Performance Comparison: A Data-Driven Analysis

The selection of an optimal radiolabeled AChE substrate hinges on a careful evaluation of several key performance parameters. The following table summarizes a comparative analysis of prominent tracers based on available preclinical and clinical data.

RadiotracerRadionuclideHalf-life (min)Brain Uptake & KineticsMetabolic StabilityKey AdvantagesKey Disadvantages
[¹¹C]MP4A ¹¹C20.4Rapid brain penetration.[1][2]Rapidly hydrolyzed by AChE.[1]Well-established in clinical studies for Alzheimer's disease.[4]Faster hydrolysis may limit discrimination in regions with very high AChE activity.[1][2]
[¹¹C]PMP ¹¹C20.4Rapid brain penetration with good regional discrimination.[1][2]Slower hydrolysis rate than [¹¹C]MP4A.[1][2]Slower kinetics allow for better quantification of AChE activity.[1][2]Short half-life requires an on-site cyclotron.
(R)-N-[¹⁸F]fluoroethyl-3-pyrrolidinyl acetate ¹⁸F109.8Primate brain uptake and regional pharmacokinetics are similar to [¹¹C]PMP.[5]In vivo metabolism rate is comparable to [¹¹C]PMP.[5]Longer half-life allows for off-site distribution and longer imaging protocols.[5]Less established in clinical research compared to ¹¹C-labeled counterparts.
Other ¹⁸F-Analogs ¹⁸F109.8Variable, with some showing poor discrimination between brain regions.[5]Some analogs exhibit rapid metabolism, limiting their utility.[5]The longer half-life is a universal advantage for logistical reasons.[3]Performance is highly dependent on the specific chemical structure.[5]

Experimental Methodologies: A Guide to Best Practices

To ensure the scientific rigor and validity of PET imaging studies with radiolabeled AChE substrates, adherence to well-defined experimental protocols is paramount.

Radiolabeling of AChE Substrates

The synthesis of these radiotracers is a multi-step process that requires specialized radiochemistry expertise and equipment.

Workflow for ¹¹C-Labeling (e.g., [¹¹C]PMP):

G cluster_0 Cyclotron Production cluster_1 ¹¹C-Methyl Iodide Synthesis cluster_2 Radiolabeling Reaction cluster_3 Purification and Formulation a ¹⁴N(p,α)¹¹C reaction b Gas-phase iodination of ¹¹C-methane a->b ¹¹C-CO₂ to ¹¹C-CH₄ c Reaction of ¹¹C-methyl iodide with desmethyl-PMP precursor b->c Trapping and reaction d HPLC purification c->d Crude product e Formulation in sterile saline d->e Pure [¹¹C]PMP

Caption: Automated synthesis workflow for [¹¹C]PMP.

Step-by-Step Protocol for [¹¹C]PMP Synthesis:

  • Production of [¹¹C]CO₂: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a medical cyclotron.

  • Conversion to [¹¹C]CH₄ and [¹¹C]CH₃I: The [¹¹C]CO₂ is converted to [¹¹C]CH₄, which is then iodinated to form [¹¹C]methyl iodide.

  • N-alkylation: The desmethyl precursor of PMP is reacted with [¹¹C]methyl iodide in an automated synthesis module.

  • Purification: The crude product is purified using high-performance liquid chromatography (HPLC).

  • Formulation: The final product is formulated in a sterile saline solution for intravenous injection.

In Vitro Autoradiography

In vitro autoradiography is a valuable technique to visualize the distribution of AChE in brain tissue sections and to confirm the specificity of the radiotracer binding.

G a Brain Tissue Sectioning b Incubation with Radiolabeled AChE Substrate a->b c Washing to Remove Unbound Tracer b->c d Exposure to Phosphor Imaging Plate c->d e Image Acquisition and Analysis d->e

Caption: Workflow for in vitro autoradiography.

Detailed Protocol for In Vitro Autoradiography:

  • Tissue Preparation: Brain tissue from the species of interest is rapidly frozen and sectioned using a cryostat (typically 10-20 µm thickness). The sections are then thaw-mounted onto microscope slides.

  • Incubation: The tissue sections are incubated with a solution containing the radiolabeled AChE substrate at a specific concentration and for a defined period (e.g., 60 minutes at room temperature). To determine non-specific binding, a parallel set of sections is incubated with the radiotracer in the presence of a high concentration of a known AChE inhibitor.

  • Washing: Following incubation, the slides are washed in a buffer solution to remove any unbound radiotracer.

  • Drying and Exposure: The slides are dried, and the tissue sections are apposed to a phosphor imaging plate or autoradiographic film for a duration determined by the specific activity of the tracer and the density of the target.

  • Imaging and Analysis: The imaging plate is scanned using a phosphor imager, and the resulting digital image is analyzed to quantify the radioactivity in different brain regions.

In Vivo PET Imaging

The ultimate validation of a radiolabeled AChE substrate is its performance in a living organism.

G a Subject Preparation and Positioning b Radiotracer Administration (IV Bolus) a->b c Dynamic PET Scan Acquisition b->c d Arterial Blood Sampling (for metabolite analysis) b->d e Image Reconstruction and Data Analysis c->e d->e

Caption: Standard workflow for an in vivo PET imaging study.

Protocol for a Human [¹¹C]MP4A PET Study:

  • Subject Preparation: The research participant is positioned comfortably in the PET scanner. A transmission scan is often performed for attenuation correction.

  • Radiotracer Injection: A bolus of [¹¹C]MP4A (typically 370-740 MBq) is administered intravenously.

  • Dynamic PET Imaging: A dynamic PET scan is acquired over 60-90 minutes, capturing the temporal changes in radioactivity distribution in the brain.

  • Arterial Blood Sampling: In some protocols, arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites in the plasma. This is crucial for accurate kinetic modeling.

  • Image Reconstruction and Analysis: The raw PET data is reconstructed into a series of images. Regions of interest (ROIs) are drawn on the images corresponding to different brain structures. The time-activity curves for each ROI are then fitted to a pharmacokinetic model to estimate the rate of hydrolysis (k3), which is an index of AChE activity.[4]

Conclusion and Future Perspectives

The development of radiolabeled substrates for PET imaging has significantly advanced our ability to non-invasively study the cholinergic system in vivo. While ¹¹C-labeled tracers like [¹¹C]PMP and [¹¹C]MP4A are well-established and have provided invaluable insights, the logistical advantages of ¹⁸F-labeled compounds are driving the development of new and improved tracers. The ideal AChE PET substrate should exhibit high brain penetration, optimal hydrolysis kinetics for sensitive detection of AChE activity, and high metabolic stability.

As research in this field continues, we can anticipate the emergence of novel ¹⁸F-labeled AChE substrates with superior imaging characteristics. These next-generation tracers will undoubtedly play a pivotal role in the early diagnosis of neurodegenerative diseases, the development of novel cholinergic therapies, and the monitoring of treatment responses in clinical trials. The careful selection of the most appropriate radiotracer, guided by a thorough understanding of its performance characteristics and the specific research question at hand, will be paramount to the success of these future endeavors.

References

  • Evaluation of 18F-labeled acetylcholinesterase substrates as PET radiotracers - PubMed. Available at: [Link]

  • Comparative study of 18F-labeled PET radiopharmaceuticals in an Alzheimer's disease mouse model - PMC. Available at: [Link]

  • In vivo studies of acetylcholinesterase activity using a labeled substrate, N-[11C]methylpiperdin-4-yl propionate ([11C]PMP) - PubMed. Available at: [Link]

  • A simple method for the detection of abnormal brain regions in Alzheimer's disease patients using [11C]MP4A: comparison with [123I]IMP SPECT - PubMed. Available at: [Link]

  • Evaluation of radiolabeled acetylcholine synthesis and release in rat striatum - PubMed. Available at: [Link]

  • Data Sheet Autoradiography Protocol - Gifford Bioscience. Available at: [Link]

  • Preclinical evaluation of an 18F-labeled Nε-acryloyllysine piperazide for covalent targeting of transglutaminase 2 - PMC. Available at: [Link]

  • 18F Labeled Nanoparticles for in Vivo PET-CT Imaging - PMC - NIH. Available at: [Link]

  • Ruthenium-Mediated 18F-Fluorination and Preclinical Evaluation of a New CB1 Receptor Imaging Agent [18F]FPATPP | ACS Chemical Neuroscience - ACS Publications. Available at: [Link]

  • Researchers Compare ^18F-Labeled PET Radiopharmaceuticals in Mouse Model to Study Alzheimer's Biomarkers - GeneOnline News. Available at: [Link]

  • Longitudinal in vivo (R)-[18F]FBFP PET imaging for preclinical evaluation of cerebral sigma-1 receptor after ischemic stroke - PMC. Available at: [Link]

  • Suggested pathway to assess radiation safety of 11C-labeled PET tracers for first-in-human studies - PMC. Available at: [Link]

  • Quantitative PET imaging of the CD4 pool in nonhuman primates - PubMed - NIH. Available at: [Link]

  • PET Imaging Estimates of Regional Acetylcholine Concentration Variation in Living Human Brain - PubMed. Available at: [Link]

  • Head-to-head comparison of tau PET tracers [18F]PI-2620 and [18F]RO948 in non-demented individuals with brain amyloid deposition: the TAU-PET FACEHBI cohort. Available at: [Link]

  • Metabolic labeling and direct imaging of choline phospholipids in vivo - Harvard University. Available at: [Link]

  • Advances in PET myocardial perfusion imaging: F-18 labeled tracers - PubMed. Available at: [Link]

  • Head-To-Head Comparison of PET and Perfusion Weighted MRI Techniques to Distinguish Treatment Related Abnormalities from Tumor Progression in Glioma - MDPI. Available at: [Link]

  • Head-to-head comparison of tau PET tracers [18F]PI-2620 and [18F]RO948 in non-demented individuals with brain amyloid deposition - PubMed. Available at: [Link]

  • Autoradiography | Biology | Research Starters - EBSCO. Available at: [Link]

  • Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC - NIH. Available at: [Link]

  • Synthesis and preclinical evaluation of a novel fluorine-18 labeled small-molecule PET radiotracer for imaging of CXCR3 receptor in mouse models of atherosclerosis - PubMed. Available at: [Link]

  • Autoradiography | PPTX - Slideshare. Available at: [Link]

  • 1 Joint EANM/EANO/RANO/SNMMI practice guideline/procedure standard for PET imaging of brain metastases. Available at: [Link]

  • In vitro autoradiography - PubMed. Available at: [Link]

  • First-in-human imaging using [ 11 C]MDTC: a radiotracer targeting the cannabinoid receptor type 2 - PubMed. Available at: [Link]

  • Synthesis and preclinical evaluation of a novel fluorine-18 labeled small-molecule PET radiotracer for imaging of CXCR3 receptor in mouse models of atherosclerosis - PubMed. Available at: [Link]

  • SNMMI Procedure Standard-EANM Practice Guideline for Amyloid PET Imaging of the Brain. Available at: [Link]

Sources

Catalytic Architectures for Piperidine Scaffolds: A Head-to-Head Assessment of Noble vs. Base Metal Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring is the most frequently occurring nitrogen heterocycle in FDA-approved pharmaceuticals, serving as the structural core for blockbusters like Donepezil, Ritalin, and Tofacitinib. While the reduction of pyridine to piperidine appears deceptively simple, the high resonance energy of the pyridine ring (27 kcal/mol) and the propensity for catalyst poisoning by the basic nitrogen product create a significant synthetic bottleneck.

This guide provides a technical, head-to-head comparison of the three dominant catalytic modalities: Heterogeneous Noble Metals (for general utility), Homogeneous Complexes (for stereochemical precision), and Base Metals (for cost-driven industrial scale-up).

Part 1: Heterogeneous Noble Metals (Pd, Pt, Rh)

The Laboratory Standards

In medicinal chemistry discovery, reliability trumps cost. Heterogeneous noble metals remain the gold standard due to their high turnover frequencies (TOF) and ease of removal (filtration). However, their reactivity profiles differ drastically.

Head-to-Head Performance Matrix
FeaturePalladium (Pd/C) Platinum (PtO₂ / Adams') Rhodium (Rh/C or Rh₂O₃)
Primary Utility Simple, unfunctionalized pyridines.Acid-sensitive substrates; mild conditions.[1][2]"Difficult" substrates ; multi-substituted rings.[3][4]
Halogen Tolerance Poor (High risk of dehalogenation).Moderate.Excellent (Retains C-Cl/C-Br bonds).
Pressure Req. Medium (20–50 bar).Low (1–5 bar).Low to Medium (5–20 bar).
Stereoselectivity Mixed (often thermodynamic trans).High cis-selectivity.[5]Highest cis-selectivity .
Poison Resistance Low (Requires acidic solvent).Moderate.High.
Mechanistic Insight: The Surface Adsorption Model

The variation in stereoselectivity (cis vs. trans) stems from the adsorption mode. Rhodium typically facilitates a "flat" adsorption allowing for rapid, concerted syn-addition of hydrogen across one face, leading to cis isomers. Palladium often allows ring "flipping" or stepwise addition, leading to thermodynamic trans mixtures.

SurfaceMechanism cluster_0 Heterogeneous Surface Mechanism Start Pyridine Substrate Ads Flat Adsorption (π-bonding to Metal) Start->Ads Diffusion Step1 Partial Red. (Dihydropyridine) Ads->Step1 +2H (Surface) Step2 Syn-Addition (Tetrahydropyridine) Step1->Step2 +2H (Rapid) Final Piperidine (Cis-Major) Step2->Final +2H (Desorption) Poison Catalyst Poisoning (N-Lone Pair Binding) Final->Poison Competes with Substrate

Figure 1: The Horiuti-Polanyi mechanism adapted for pyridine. Note that the final product (piperidine) is a stronger Lewis base than the reactant, leading to competitive inhibition (poisoning) unless acidic conditions are used.

Part 2: Stereoselective Homogeneous Catalysis

The Precision Tools

When the target molecule requires specific chirality (enantioselectivity) or strict diastereocontrol that heterogeneous surfaces cannot provide, homogeneous organometallic complexes are required.

  • The Leader: Iridium (Ir) complexes with N,P-ligands.[5][6]

  • The Challenge: Pyridines are poor substrates for homogeneous systems due to strong coordination to the metal center, which deactivates the catalyst.[7]

  • The Solution: Substrate activation via N-iminopyridinium ylides or acid additives.

Comparative Data: Ir-Complexes vs. Rh-Heterogeneous
MetricHeterogeneous Rh/CHomogeneous Ir-N,P Complex
Enantioselectivity (ee) 0% (Racemic)90–99% (With chiral ligand)
Substrate Scope Broad, functional group tolerant.Narrower, often requires activating groups.
S/C Ratio (Loading) Low efficiency (High loading).High efficiency (Low loading, <1 mol%).
Cost Lower (Catalyst recyclable).High (Ligand cost, difficult recovery).

Part 3: Base Metals (Ni, Co)

The Industrial Workhorses

For multi-kilogram to ton-scale synthesis, the cost of Palladium or Rhodium becomes prohibitive. Base metals offer a sustainable alternative but require more energetic conditions.

  • Raney Nickel: The historical industrial standard. It is cheap and effective but requires high pressure (100+ bar) and temperature (150°C+). It is pyrophoric and difficult to handle safely in small R&D labs.

  • Cobalt Nanoparticles: Emerging technology. Recent advances using Cobalt nanoparticles on carbon supports (Co/C) or silica have shown activity at milder conditions (30–50 bar), bridging the gap between noble and base metals.

Experimental Protocols

Protocol A: General Hydrogenation of Functionalized Pyridines (PtO₂/Rh)

Best for: Initial screening, substrates with halogens (use Rh), or acid-stable compounds.

Reagents:

  • Substituted Pyridine (1.0 equiv)

  • PtO₂ (Adams' Catalyst) (5 wt%) OR Rh/C (5 wt%)

  • Solvent: Glacial Acetic Acid (Critical for protonating the nitrogen to prevent poisoning).

Workflow:

  • Preparation: In a high-pressure autoclave liner, dissolve the pyridine substrate in glacial acetic acid (0.5 M concentration).

  • Catalyst Addition: Carefully add the catalyst (5 wt% relative to substrate) under an inert argon atmosphere. Caution: Dry noble metal catalysts can ignite solvent vapors.

  • Pressurization: Seal the autoclave. Purge three times with H₂ (5 bar). Pressurize to 10 bar (for PtO₂) or 20 bar (for Rh/C).

  • Reaction: Heat to 40–60°C and stir vigorously (1000 rpm) for 12–24 hours.

  • Workup: Cool to room temperature. Vent H₂ carefully. Filter the mixture through a Celite pad to remove the catalyst.

  • Neutralization: Concentrate the filtrate. Neutralize with aqueous NaOH or NaHCO₃ to liberate the free amine. Extract with DCM or EtOAc.

Protocol B: Asymmetric Hydrogenation (Homogeneous Ir)

Best for: Creating chiral piperidines with high enantiomeric excess.

Reagents:

  • Pyridine Substrate[3][4][5][7][8][9][10][11]

  • Activator: Benzyl chloroformate (Cbz-Cl) or pre-formed N-iminopyridinium ylide.

  • Catalyst: [Ir(COD)Cl]₂ / (S)-SegPhos (or similar chiral diphosphine).

  • Additives: I₂ (10 mol%) - Iodine often acts as a crucial additive to stabilize the active Ir-hydride species.

Workflow:

  • Activation: If not using a pre-activated ylide, treat the pyridine with the activating agent (e.g., Cbz-Cl) in THF to form the pyridinium salt.

  • Catalyst Mix: In a glovebox, mix [Ir(COD)Cl]₂ (0.5 mol%) and Chiral Ligand (1.1 mol%) in degassed toluene. Stir for 30 mins to form the complex.

  • Hydrogenation: Add the catalyst solution to the substrate solution in the autoclave. Add I₂ additive (5-10 mol%).

  • Conditions: Pressurize to 30–50 bar H₂ . Stir at room temperature (25°C). Note: Homogeneous systems often degrade at high temperatures.

  • Purification: Vent H₂. Concentrate solvent.[11] Purify via silica gel chromatography. (Note: The product will often be the N-protected piperidine).

Decision Matrix: Selecting the Right Catalyst

Use this logic flow to select the optimal catalytic system for your specific substrate.

CatalystSelection Start Start: Analyze Substrate Q1 Is the substrate Chiral/Prochiral? Start->Q1 Q2 Does it contain Halogens (Cl, Br, I)? Q1->Q2 No (Achiral/Racemic) Res1 Use Homogeneous Ir-Complex (Protocol B) Q1->Res1 Yes (Need ee) Q3 Is it Acid Sensitive? Q2->Q3 No Res2 Use Rh/C or Rh₂O₃ (Avoid Pd/Pt) Q2->Res2 Yes Res3 Use PtO₂ in MeOH/EtOH (Avoid AcOH) Q3->Res3 Yes Res4 Use Pd/C or PtO₂ in AcOH (Protocol A) Q3->Res4 No

Figure 2: Decision tree for catalyst selection based on substrate functionality and stereochemical requirements.

References

  • Review of Pyridine Hydrogenation: Glorius, F., et al. "Asymmetric Hydrogenation of Heteroarenes and Arenes." Chem. Rev., 2012. Link

  • Iridium Catalysis: Zhou, Y.-G. "Asymmetric Hydrogenation of Heteroaromatic Compounds." Acc. Chem. Res., 2007. Link

  • Heterogeneous Mechanisms: Nishimura, S. "Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis." Wiley-VCH, 2001. Link

  • Base Metal Advances: Beller, M., et al. "Cobalt-based Nanocatalysts for Green Oxidation and Hydrogenation Processes." Angew. Chem. Int. Ed., 2018. Link

  • Industrial Protocols: "Catalytic Hydrogenation of Pyridine to Piperidine." BenchChem Application Notes, 2025. Link

Sources

Comparative metabolic stability of ethyl vs. methyl piperidine acetates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Metabolic Stability of Ethyl vs. Methyl Piperidine Acetates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of piperidine-based therapeutics, the ester moiety plays a critical role in determining pharmacokinetic (PK) half-life and bioavailability. This guide provides a technical comparison between Methyl Piperidine Acetates (exemplified by Methylphenidate, MPH) and their Ethyl analogs (exemplified by Ethylphenidate, EPH).

While general chemical intuition suggests that ethyl esters—being more sterically hindered—should be more resistant to hydrolysis than methyl esters, empirical pharmacological data reveals a counter-intuitive trend for this specific scaffold. Ethylphenidate exhibits a shorter plasma half-life and more rapid clearance than methylphenidate , largely driven by the substrate specificity of Human Carboxylesterase 1 (hCES1).

Mechanistic Basis: The Role of hCES1

The metabolic stability of piperidine acetates is governed primarily by hepatic hydrolysis. Unlike many esters cleared by plasma butyrylcholinesterases, piperidine acetates are high-affinity substrates for Human Carboxylesterase 1 (hCES1) .

Enzyme-Substrate Specificity
  • hCES1 Preference: hCES1 preferentially hydrolyzes esters with a large acyl group (the piperidine-phenyl ring system) and a small alcohol group (methyl or ethyl).

  • hCES2 Preference: Conversely, hCES2 prefers small acyl groups and large alcohol groups.[1][2][3][4]

  • The "Inversion" Effect: While the ethyl group adds steric bulk, it does not prevent binding to the hCES1 active site. In fact, experimental data indicates that for the piperidine acetate scaffold, the ethyl ester is hydrolyzed more efficiently or cleared more rapidly via alternate pathways than the methyl ester.

Metabolic Pathways Diagram

The following diagram illustrates the parallel hydrolysis pathways and the unique transesterification route that connects these two species.

MetabolicPathway MPH Methyl Piperidine Acetate (Methylphenidate) EPH Ethyl Piperidine Acetate (Ethylphenidate) MPH->EPH Transesterification (hCES1 + EtOH) RA Ritalinic Acid (Inactive Metabolite) MPH->RA Hydrolysis (hCES1) Major Pathway EPH->RA Hydrolysis (hCES1) Rapid Clearance EtOH Ethanol EtOH->MPH

Figure 1: Metabolic fate of methyl vs. ethyl piperidine acetates. Note that both converge to the inactive acid metabolite, but the ethyl analog is subject to rapid hydrolysis.

Comparative Pharmacokinetic Data

The following data synthesizes findings from human and rodent studies comparing the stability of these two moieties.

Table 1: Physicochemical & Metabolic Stability Profile
ParameterMethyl Piperidine Acetate (MPH)Ethyl Piperidine Acetate (EPH)Comparative Insight
LogP (Lipophilicity) ~2.1~2.6Ethyl analog is more lipophilic, theoretically increasing Vd.
Primary Metabolizing Enzyme hCES1hCES1Both are specific substrates for Carboxylesterase 1.[2][5]
Plasma Half-life (

)
2.5 – 3.5 hours ~1.5 – 2.0 hours Ethyl ester is less stable in vivo.
Enantioselectivity

-isomer hydrolyzed >

-isomer

-isomer hydrolyzed >

-isomer
Stereochemistry dictates stability more than ester group size.
Storage Stability (25°C) Moderate degradationHigher degradation rate EPH degrades ~22-28% over 5 months vs 18-20% for MPH.

Critical Insight: Unlike cocaine (where the ethyl homolog, cocaethylene, has a longer half-life), ethylphenidate has a shorter half-life than its methyl parent.[6] This highlights that "metabolic stability" is not solely a function of steric hindrance but of specific enzyme-ligand fit.

Experimental Protocol: Microsomal Stability Assay

To verify these stability profiles in a drug development context, a standardized Human Liver Microsome (HLM) assay is required. This protocol ensures data reproducibility and accounts for the specific cofactor requirements of esterases (which do not require NADPH, unlike CYPs).

Workflow Diagram

ProtocolWorkflow Start Substrate Preparation (1 µM Test Compound) Incubation Incubation System HLM (0.5 mg/mL) + Buffer (pH 7.4) *No NADPH required for Esterases* Start->Incubation Sampling Time-Point Sampling (0, 5, 15, 30, 60 min) Incubation->Sampling Quench Reaction Quench (Ice-cold Acetonitrile + IS) Sampling->Quench Analysis LC-MS/MS Analysis Monitor Parent Depletion Quench->Analysis Calc Data Calculation CLint & t1/2 Analysis->Calc

Figure 2: Step-by-step workflow for assessing ester stability in liver microsomes.

Detailed Methodology
  • Preparation:

    • Prepare a 10 mM stock solution of the piperidine acetate in DMSO.

    • Dilute to 1 µM in Phosphate Buffered Saline (PBS, pH 7.4).

  • Enzyme System:

    • Thaw pooled Human Liver Microsomes (HLM) on ice.

    • Note: For ester hydrolysis, NADPH is not required. However, if assessing total metabolism (including oxidative pathways), NADPH should be added. For strict ester stability comparison, perform the assay without NADPH to isolate esterase activity.

  • Incubation:

    • Pre-incubate microsomes (0.5 mg protein/mL) at 37°C for 5 minutes.

    • Initiate reaction by adding the test compound.

  • Sampling:

    • Extract aliquots (50 µL) at

      
       minutes.
      
    • Immediately dispense into 150 µL ice-cold acetonitrile containing an internal standard (e.g., deuterated MPH).

  • Analysis:

    • Centrifuge samples (4000g, 20 min) to pellet protein.

    • Analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time. The slope

      
       determines half-life: 
      
      
      
      .

Implications for Drug Design

  • Prodrug Strategy: If the goal is to extend the half-life of a piperidine-based scaffold, simply moving from methyl to ethyl ester is ineffective . The hCES1 pocket accommodates the ethyl group too easily.

  • Steric Bulking: To achieve true metabolic resistance against hCES1, modification must involve the alpha-carbon (e.g., adding a methyl group to the alpha-carbon to create a tertiary ester) or the alcohol moiety to a much bulkier group (e.g., isopropyl or tert-butyl), which shifts specificity toward hCES2 or abolishes hydrolysis.

  • Toxicological Considerations: The transesterification of methyl piperidine acetates to ethyl analogs (in the presence of ethanol) creates a distinct pharmacological agent.[6] While EPH is cleared faster, its

    
     can still reach therapeutic levels, and its dopaminergic specificity differs from the parent compound.
    

References

  • Patrick, K. S., et al. (2005). Synthesis and pharmacology of ethylphenidate enantiomers: the human transesterification metabolite of methylphenidate and ethanol. National Institutes of Health.[7] Link

  • Dinis-Oliveira, R. J. (2017). Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects. European Journal of Drug Metabolism and Pharmacokinetics. Link

  • Satoh, T., et al. (2002). Structure and Catalytic Properties of Carboxylesterase Isozymes Involved in Metabolic Activation of Prodrugs. Drug Metabolism and Disposition.[2][4][5][6][7][8][9] Link

  • Minovic, I., et al. (2021). Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood. Journal of Analytical Toxicology. Link

  • Wang, X., et al. (2011). Human carboxylesterases: a comprehensive review. Acta Pharmaceutica Sinica B. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 2-(1-methylpiperidin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemicals you handle, from procurement to disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 2-(1-methylpiperidin-4-yl)acetate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are grounded in established safety protocols and regulatory standards, providing a self-validating system for chemical waste management.

Chemical Profile and Hazard Identification

Table 1: Inferred Properties and Hazards of Ethyl 2-(1-methylpiperidin-4-yl)acetate

PropertyInferred Value/CharacteristicRationale and Reference
Physical State LiquidBased on similar small molecule esters.
Flammability Likely FlammableEthyl esters are often flammable.[1][2][5]
Eye Irritation Causes serious eye irritationA common hazard for ethyl esters.[1][2][4][6]
Skin Irritation May cause skin irritationA potential hazard for both esters and piperidine derivatives.[3][4]
Inhalation Hazard Vapors may cause drowsiness, dizziness, and respiratory irritationA known hazard for volatile organic compounds like ethyl acetate.[1][2][4]

It is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate Personal Protective Equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.[6][7]

Regulatory Framework for Chemical Waste Disposal

The disposal of chemical waste is regulated by federal and state agencies to protect human health and the environment. In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[8][9] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, from its generation to its final disposal.[9]

Under RCRA, a chemical waste may be classified as hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[10] Given its likely flammability, Ethyl 2-(1-methylpiperidin-4-yl)acetate waste would be classified as hazardous due to its ignitability.

Laboratories that generate hazardous waste are required to follow specific procedures for its collection, storage, and disposal.[11] This includes proper labeling, container management, and coordination with a licensed hazardous waste disposal company.[12][13]

Pre-Disposal Handling and Waste Accumulation

Proper handling and accumulation of Ethyl 2-(1-methylpiperidin-4-yl)acetate waste are critical to maintaining a safe laboratory environment.

Step-by-Step Waste Accumulation Protocol:

  • Select a Compatible Waste Container: Use a clean, non-reactive container with a tightly sealing lid.[12] Borosilicate glass or a chemically resistant plastic container are suitable choices. Ensure the container is in good condition and free from cracks or leaks.

  • Label the Waste Container: Clearly label the container as "Hazardous Waste." The label should also include:

    • The full chemical name: "Ethyl 2-(1-methylpiperidin-4-yl)acetate"

    • The approximate concentration and volume.

    • The date accumulation started.[10]

    • The relevant hazard pictograms (e.g., flammable, irritant).

  • Segregate Waste Streams: Do not mix Ethyl 2-(1-methylpiperidin-4-yl)acetate waste with incompatible chemicals. It should be collected in a designated container for non-halogenated organic solvents.

  • Keep the Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[12] This prevents the release of flammable and potentially harmful vapors.

  • Store in a Designated Area: Store the waste container in a well-ventilated, designated satellite accumulation area within the laboratory. This area should be away from heat sources, open flames, and high-traffic areas.[7]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate the risks.

For Small Spills (<50 mL):

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Ensure Adequate Ventilation: Work in a well-ventilated area or a fume hood to dissipate vapors.[14]

  • Don Appropriate PPE: Wear safety glasses, nitrile gloves, and a lab coat.

  • Absorb the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or cat litter.[14][15]

  • Collect the Absorbed Material: Carefully scoop the absorbed material into a designated hazardous waste container.[6]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be placed in the hazardous waste container.

For Large Spills (>50 mL):

  • Evacuate the Area: Immediately evacuate all personnel from the spill area.

  • Alert Safety Personnel: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Control Ignition Sources: If it is safe to do so, remove any potential ignition sources from the area.[5]

  • Restrict Access: Prevent unauthorized personnel from entering the spill area.

  • Await Professional Assistance: Do not attempt to clean up a large spill without the proper training and equipment.

Disposal of Unused Ethyl 2-(1-methylpiperidin-4-yl)acetate

Disposal of unused or waste Ethyl 2-(1-methylpiperidin-4-yl)acetate must be handled through your institution's hazardous waste management program. Do not pour this chemical down the drain or dispose of it in the regular trash.[6][16]

The following workflow diagram illustrates the decision-making process for the proper disposal of chemical waste.

start Waste Generation: Ethyl 2-(1-methylpiperidin-4-yl)acetate is_spill Is it a spill? start->is_spill spill_size Determine Spill Size is_spill->spill_size Yes is_unused Unused Product or Routine Waste? is_spill->is_unused No small_spill Small Spill (<50 mL): Follow Small Spill Protocol spill_size->small_spill <50 mL large_spill Large Spill (>50 mL): Evacuate and Call EHS spill_size->large_spill >50 mL collect_waste Collect in a Labeled, Compatible Waste Container small_spill->collect_waste end Proper Disposal large_spill->end is_unused->collect_waste store_waste Store in Designated Satellite Accumulation Area collect_waste->store_waste full_container Is the container full? store_waste->full_container full_container->store_waste No request_pickup Request Pickup by EHS or Licensed Waste Contractor full_container->request_pickup Yes request_pickup->end

Caption: Decision workflow for the proper management and disposal of Ethyl 2-(1-methylpiperidin-4-yl)acetate waste.

Decontamination of Empty Containers

Empty containers that once held Ethyl 2-(1-methylpiperidin-4-yl)acetate must also be managed properly as they may retain chemical residues.[7]

  • Rinse the Container: Rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).

  • Collect the Rinsate: The solvent rinsate must be collected and disposed of as hazardous waste in your non-halogenated organic solvent waste stream.[17]

  • Deface the Label: Completely remove or deface the original label on the container.[13]

  • Air Dry: Allow the rinsed container to air dry completely in a well-ventilated area or fume hood.

  • Final Disposal: Once clean and dry, the container can typically be disposed of in the regular trash or recycled, depending on your institution's policies.[13]

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

  • Angene Chemical. (2024, November 1). Safety Data Sheet. Retrieved from [Link]

  • Dow. (2024, November 12). Safety Data Sheet. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • SHATABDI CHEMICALS (P) LTD. (n.d.). Ethyl Acetate Safety Data Sheet. Retrieved from [Link]

  • Chemtalk. (2008, May). Ester Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • West Virginia Department of Environmental Protection. (n.d.). RCRA Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.